molecular formula C10H13BrN2 B596182 4-Bromo-2-(piperidin-2-yl)pyridine CAS No. 1270569-80-6

4-Bromo-2-(piperidin-2-yl)pyridine

Número de catálogo: B596182
Número CAS: 1270569-80-6
Peso molecular: 241.132
Clave InChI: RAHVJTLILPUNIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-(piperidin-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-bromo-2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVJTLILPUNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-(piperidin-2-yl)pyridine safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(piperidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential hazards and safe handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely bromopyridines and piperidine, to establish a robust framework for risk assessment and mitigation. The following sections detail the anticipated toxicological profile, recommended personal protective equipment (PPE), emergency procedures, and best practices for the use of this compound in a research and development setting. This document is intended to empower researchers with the knowledge necessary to handle this compound with the highest degree of safety and scientific integrity.

Anticipated Hazard Profile

This compound incorporates two key structural motifs that dictate its likely hazard profile: a bromopyridine ring and a piperidine ring. Analysis of safety data for these individual components allows for a composite understanding of the potential risks associated with the target molecule.

A constitutional isomer, 4-Bromo-2-(piperidin-1-yl)pyridine, is described as harmful by inhalation, in contact with skin, and if swallowed[1]. This provides a direct, albeit isomeric, indication of the acute toxicity of this class of compounds.

Toxicological Assessment

The primary hazards are expected to stem from the combined toxicities of the bromopyridine and piperidine functionalities.

  • Acute Toxicity: Bromopyridine derivatives are known to be toxic if swallowed and can be fatal in contact with skin[2]. Piperidine is also toxic in contact with skin or if inhaled[3]. Therefore, it is prudent to assume that this compound is harmful or toxic by oral, dermal, and inhalation routes of exposure.

  • Corrosivity and Irritation: Piperidine is known to cause severe skin burns and eye damage[3]. Bromopyridines can cause skin and eye irritation[2][4]. Consequently, this compound should be treated as a corrosive and irritant substance, capable of causing serious damage upon contact with skin and eyes. May cause respiratory irritation[2][4][5][6].

  • Flammability: Piperidine is a highly flammable liquid and vapor[7]. While the brominated pyridine structure may reduce volatility, the potential for flammability should not be discounted, especially if the compound is a liquid or is handled near ignition sources.

Physical and Chemical Hazards

While specific data for this compound is not available, general principles suggest the following:

  • Stability: The compound is likely stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases[4].

  • Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide[1][4][7].

Hazard Summary Table

Hazard CategoryAnticipated HazardRationale and Key Precautions
Acute Oral Toxicity Harmful if swallowed[1][6][8].Based on data for bromopyridine and piperidine derivatives. Do not ingest. Wash hands thoroughly after handling[8].
Acute Dermal Toxicity Toxic or fatal in contact with skin[2][3].Piperidine and bromopyridines exhibit significant dermal toxicity. Avoid all skin contact.
Acute Inhalation Toxicity Harmful or toxic if inhaled[1][3][5].May cause respiratory irritation[4]. Use only in a well-ventilated area, preferably a chemical fume hood[1].
Skin Corrosion/Irritation Causes severe skin burns and irritation[2][3][4].The piperidine moiety is corrosive. Wear appropriate chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation Causes serious eye damage[2][3][4][9].Wear chemical safety goggles and a face shield where splashing is possible.
Flammability Potentially flammable.Piperidine is highly flammable[7]. Keep away from heat, sparks, and open flames[4][7].

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][5].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[10][11].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contaminated[5].

  • Eye Protection: Chemical safety goggles are required at all times. For procedures with a risk of splashing, a face shield should be worn in addition to goggles[5].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[1][5].

PPE_Protocol node_handler Researcher/Scientist node_eye node_eye node_handler->node_eye Wears node_skin node_skin node_handler->node_skin Wears node_resp node_resp node_handler->node_resp Wears node_fume_hood node_fume_hood node_fume_hood->node_handler Works Within node_eyewash node_eyewash node_eyewash->node_handler Accessible To node_sop node_sop node_sop->node_handler Follows

Experimental Workflow with Integrated Safety Protocols

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs while maintaining all safety precautions.

Objective: To accurately weigh and dissolve the compound for use in a chemical reaction.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Glassware (e.g., round-bottom flask, beaker)

  • Magnetic stirrer and stir bar

Protocol:

  • Preparation (in Fume Hood):

    • Don all required PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood sash is at the appropriate height.

    • Place all necessary equipment inside the fume hood.

    • Decontaminate the spatula and other reusable equipment before use.

  • Weighing:

    • Tare the analytical balance with the weighing vessel.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust or aerosols. If the compound is a fine powder, handle it with extreme care.

    • Close the primary container of the compound immediately after dispensing.

  • Dissolution:

    • Place the weighed compound into the reaction vessel.

    • Add the appropriate solvent to the vessel.

    • If necessary, use a magnetic stirrer to aid in dissolution.

    • Ensure the vessel is securely clamped.

  • Cleanup:

    • Carefully clean the spatula and any other contaminated surfaces within the fume hood.

    • Dispose of any contaminated weighing paper or other disposable items in a designated hazardous waste container.

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • Post-Handling:

    • Remove gloves and dispose of them in the designated waste stream.

    • Wash hands thoroughly with soap and water[12].

Experimental_Workflow step1 {Step 1: Preparation | - Don PPE - Prepare Fume Hood - Gather Equipment} step2 {Step 2: Weighing | - Tare Balance - Transfer Compound - Close Container} step1->step2 step3 {Step 3: Dissolution | - Add to Vessel - Add Solvent - Stir if Needed} step2->step3 step4 {Step 4: Cleanup | - Clean Equipment - Dispose of Waste - Decontaminate Hood} step3->step4 step5 {Step 5: Post-Handling | - Remove PPE - Wash Hands Thoroughly} step4->step5

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[10][13][14].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-30 minutes[3][9]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[9][14].
Ingestion Do NOT induce vomiting[3][7]. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[7][10].
Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite[1][6][9].

    • Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[1].

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and the institutional safety office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Emergency_Response_Flowchart start Exposure or Spill Occurs exposure_type exposure_type start->exposure_type spill_size spill_size start->spill_size

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[4][5][7][14]. Keep away from incompatible materials such as strong oxidizing agents[1][4].

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses[1][14].

Conclusion

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Retrieved from [Link]

  • 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Amino-3-bromopyridine - Cole-Parmer. (2005, December 15). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

Escaping Flatland: Strategic Implementation of Chiral Pyridine Building Blocks in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "flatland" problem in kinase inhibitor discovery—characterized by the over-reliance on planar, aromatic scaffolds—has historically led to compounds with poor solubility, low metabolic stability, and promiscuous off-target binding. Pyridine, a privileged scaffold acting as a hinge binder, is central to this paradigm. However, the next generation of kinase inhibitors (e.g., Lorlatinib, Crizotinib) utilizes chiral pyridine building blocks to introduce three-dimensionality (


 character). This guide provides a technical roadmap for incorporating chirality into pyridine-based inhibitors, detailing synthetic routes (asymmetric hydrogenation, biocatalysis), structural rationales, and validated experimental protocols.

The Pharmacophore Shift: Why Chiral Pyridines?

The Selectivity & Solubility Paradox

Early kinase inhibitors (Type I) mimicked the flat adenine ring of ATP. While effective, these planar structures often suffer from "molecular obesity" (high lipophilicity/LogP) to achieve potency. Introducing chirality into the pyridine scaffold—either by reducing the ring to a piperidine or attaching chiral appendages—solves two critical problems:

  • Vector Control: Chiral centers rigidly orient substituents into specific sub-pockets (e.g., the solvent front or the gatekeeper region), improving selectivity.

  • Physicochemical Properties: Increasing the fraction of

    
     hybridized carbons (
    
    
    
    ) improves aqueous solubility and reduces crystal lattice energy, enhancing oral bioavailability.
Structural Logic Flow

The following diagram illustrates the decision matrix for modifying a standard pyridine hinge binder into a high-value chiral scaffold.

DesignLogic Start Pyridine Hinge Binder (Flat Aromatic) Problem Issue: Poor Solubility Low Selectivity (Promiscuous) Start->Problem Strategy Strategy: Introduce Chirality Problem->Strategy Branch1 Route A: Ring Reduction (Pyridine -> Chiral Piperidine) Strategy->Branch1 Branch2 Route B: Chiral Appendage (Substituent Functionalization) Strategy->Branch2 Branch3 Route C: Macrocyclization (Conformational Lock) Strategy->Branch3 Outcome1 Outcome: Vectorized H-Bonding (e.g., Solvent Front) Branch1->Outcome1 Branch2->Outcome1 Outcome2 Outcome: Atropisomer Control (Restricted Rotation) Branch3->Outcome2 Final High Fsp3 Kinase Inhibitor (Clinical Candidate) Outcome1->Final Outcome2->Final

Figure 1: Decision matrix for evolving planar pyridine scaffolds into 3D chiral entities.

Synthetic Methodologies: Constructing the Block

Creating chiral pyridine derivatives is synthetically challenging due to the aromatic stability of the ring and its tendency to poison metal catalysts.

Asymmetric Hydrogenation (Chemo-Catalysis)

Direct hydrogenation of substituted pyridines to chiral piperidines is the "Holy Grail" of heterocyclic synthesis.

  • The Challenge: Pyridines bind strongly to metal centers (Rh, Ir, Pd), deactivating the catalyst.

  • The Solution: Activation via N-acylation, protonation (pyridinium salts), or Lewis acids.

  • Key Protocol (Zhou Method): Using Iridium complexes with chiral phosphine ligands (e.g., Ir-SynPhos) on pyridinium salts allows for enantioselectivities >90% ee [1].

Biocatalytic Resolution & Reduction

For industrial scale, enzymes often outperform transition metals in cost and purity.

  • Ketoreductases (KREDs): Used to set chiral centers on side chains attached to the pyridine (see Lorlatinib case study).

  • Imine Reductases (IREDs): Emerging class of enzymes capable of directly reducing cyclic imines (or pyridines in equilibrium) to chiral amines.

Case Studies in Drug Discovery

Lorlatinib: The Macrocyclic Masterpiece

Lorlatinib (Pfizer) targets ALK/ROS1 mutations. It utilizes a pyridine ring within a macrocycle.[1][2]

  • Chiral Element: A chiral ether linkage derived from a secondary alcohol.

  • Role: The chiral center forces the macrocycle into a specific conformation that fits the ATP pocket while avoiding steric clashes with the L1196M mutation (gatekeeper).

  • Synthesis Insight: The chiral center was established via an enantioselective biocatalytic reduction of a ketone, followed by

    
     inversion to link the pyridine [2].
    
Crizotinib: The Evolution of Process

Crizotinib contains a 2-aminopyridine core linked to a chiral 1-(2,6-dichloro-3-fluorophenyl)ethanol moiety.

  • Gen 1 Route: Classical resolution of the racemic alcohol (50% yield loss).

  • Gen 2 Route: Asymmetric hydrogenation or biocatalytic resolution to access the (R)-enantiomer directly, significantly improving Atom Economy (AE) [3].

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridines

Adapted from Zhou et al. [1] for bench-scale synthesis of chiral piperidine blocks.

Reagents:

  • Substrate: 2-alkylpyridine (1.0 equiv)

  • Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form pyridinium salt)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: (R)-MeO-Biphep or (R)-SynPhos (2.2 mol%)

  • Solvent: THF/Isopropanol (1:1)

  • Gas: Hydrogen (

    
    ) at 600 psi (40 bar)
    

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox, mix

    
     and the chiral phosphine ligand in THF. Stir for 30 mins to form the active complex.
    
  • Substrate Activation: Treat the pyridine substrate with the activating agent (e.g., Cbz-Cl) in the presence of a base (

    
    ) if making the N-protected variant, or HCl for the salt.
    
  • Hydrogenation: Transfer the activated substrate and catalyst solution to a high-pressure steel autoclave.

  • Pressurization: Purge with

    
     (3x) then charge with 
    
    
    
    to 600 psi.
  • Reaction: Stir at RT (or 50°C for sterically hindered substrates) for 12–24 hours.

  • Workup: Vent

    
    . Concentrate solvent.[3]
    
  • Validation: Determine conversion via

    
    -NMR and enantiomeric excess (ee) via Chiral HPLC (see Protocol B).
    
Protocol B: Chiral HPLC Method Development for Pyridine Derivatives

Standard Operating Procedure (SOP) for separating enantiomers.

ParameterCondition Set A (Polar)Condition Set B (Non-Polar)
Column Chiralpak AD-H or IA (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane : IPA (90:10) + 0.1% DEAHexane : Ethanol (80:20) + 0.1% DEA
Additive Diethylamine (DEA) is criticalDEA or TFA (if acidic)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm (Pyridine

-

)
UV @ 254 nm

Critical Note: Pyridines are basic. You must add a basic modifier (DEA or TEA) to the mobile phase to prevent peak tailing caused by interaction with residual silanols on the silica support.

Visualizing the Synthetic Workflow (Lorlatinib Case)

The following diagram details the specific chiral installation step in the synthesis of Lorlatinib, highlighting the biocatalytic advantage.

LorlatinibSynthesis Step1 Prochiral Ketone (Achiral Start) Step2 Biocatalysis (KRED Enzyme + NADPH) Step1->Step2 Reduction Step3 Chiral Alcohol (>99% ee) Step2->Step3 Stereocontrol Step4 Activation (Mesylation) Step3->Step4 MsCl, TEA Step5 SN2 Displacement (with Pyridine-OH) Step4->Step5 Inversion of Config Step6 Chiral Pyridine Ether (Building Block) Step5->Step6 Coupling

Figure 2: Chemo-enzymatic workflow for installing chirality in Lorlatinib precursors.

Comparative Data: Chiral vs. Achiral

PropertyAchiral Pyridine InhibitorChiral Pyridine Inhibitor (e.g., Lorlatinib)Impact
Solubility Low (< 10

)
High (> 100

)
High

disrupts crystal packing.
Selectivity Moderate (hits multiple kinases)High (Kinome selective)3D shape fits specific pocket contours.
Metabolic Stability Low (rapid oxidation of flat rings)ImprovedChiral steric bulk blocks CYP450 sites.
IP Status Crowded/GenericNovel/ProtectableChirality creates new IP space.

References

  • Zhou, Y.-G., et al. (2012).[3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.[4]

  • Pfizer Global R&D. (2021). "Synthesis of Lorlatinib: Biocatalytic Reduction and Macrocyclization." Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2011).[5] "Structure Based Drug Design of Crizotinib (PF-02341066)." Journal of Medicinal Chemistry.

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines using Chiral Auxiliaries." Angewandte Chemie.

Sources

Technical Procurement & Application Guide: 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to support decision-making for the procurement and application of 4-Bromo-2-(piperidin-2-yl)pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers, due to the orthogonality of the bromine (for cross-coupling) and the piperidine nitrogen (for diversification).

Executive Summary & Chemical Identity

This compound is a high-value, bifunctional heterocyclic scaffold. It features a reactive aryl bromide at the C4 position and a secondary amine on the piperidine ring at the C2 position. This specific isomer (2-yl) creates a chiral center, making it distinct from the more common achiral 4-(piperidin-4-yl) analogs.

Core Specifications
FeatureDetail
Chemical Name This compound
Common Derivatives (S)-Isomer, (R)-Isomer, Racemate, N-Boc protected
CAS Numbers 1212941-27-9 ((S)-isomer); 1211525-34-6 (Generic/Racemic)
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Key Property Chirality: The C2 position of the piperidine ring is chiral.[1][2][3] Unless specified as (R) or (S), assume racemization.

Market Analysis: Supplier & Price Comparison

The market for this specific isomer is fragmented. Unlike the 4-(piperidin-4-yl) isomer, the 2-(piperidin-2-yl) variant is often "Make-to-Order" or available only in small catalog quantities due to the difficulty of asymmetric synthesis.

The "Isomer Trap" Warning

Critical Procurement Risk: Many suppliers index "4-Bromo-2-(piperidin-4 -yl)pyridine" (achiral, cheaper) under similar keywords. Always verify the structure image before purchasing. The 2-yl isomer is an anabasine analog; the 4-yl is a linear analog.

Supplier Tier Assessment

Prices below are estimated based on Q1 2025 catalog data for research-grade purity (>95%).

Supplier CategoryRepresentative VendorsAvailabilityEst. Price (1g)Est. Price (10g)Notes
Tier 1: Catalog (Stock) BLD Pharm , Enamine High (Often Stock)$150 - $250 $900 - $1,200 Best for quick SAR. BLD Pharm specifically lists the (S)-isomer [1].[4]
Tier 2: Aggregators eMolecules , MolPort Variable$200 - $400 Inquire Sourcing from Asia; lead times can vary from 2-6 weeks.
Tier 3: Custom/Bulk Wuxi AppTec , PharmBlock Lead Time (4-8 wks)$80 - $120 $600 - $800 Best for Process Dev. Requires MOQ (usually >50g).
Specialized Knight Chemicals Stock$300+ Inquire Specializes in protected forms (e.g., N-Boc) [2].
Form Factor Recommendation
  • Buy the N-Boc Protected Form: (e.g., tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate).

    • Reason: The free secondary amine is prone to oxidation and forms "sticky" salts. The Boc-protected form is a stable solid, easier to purify by column chromatography, and allows for selective C4-coupling without poisoning the catalyst.

Procurement Decision Logic

Use the following logic flow to determine the correct sourcing strategy based on your project phase.

ProcurementLogic Start Start: Need this compound IsChiralityCritical Is Enantiopurity Critical? Start->IsChiralityCritical CheckStock Check BLD/Enamine for (S) or (R) IsChiralityCritical->CheckStock Yes BuyBoc Buy N-Boc Protected Racemate IsChiralityCritical->BuyBoc No (Racemic OK) CustomSynth Custom Synthesis (Chiral Resolution) CheckStock->CustomSynth Not in Stock SAR Phase: Early SAR (<5g) CheckStock->SAR In Stock BuyBoc->SAR Process Phase: Process Dev (>100g) BuyBoc->Process High Cost Process->CustomSynth Better Unit Economics

Figure 1: Decision matrix for sourcing chiral vs. racemic scaffolds based on development phase.

Technical Application: Validated Protocols

Quality Control (Self-Validation)

Before using the reagent, validate identity and purity to avoid "ghost" SAR data.

  • 1H NMR Diagnostic Signal: Look for the methine proton at the piperidine C2 position. In the free amine, it typically appears around 3.5–3.8 ppm (dd) . In the N-Boc form, it shifts downfield to 5.2–5.5 ppm (broad) due to carbamate anisotropy.

  • Impurity Check: Common synthesis impurity is the de-brominated analog (2-(piperidin-2-yl)pyridine). Check for the loss of the specific aryl splitting pattern of the 4-bromo-pyridine ring (doublet ~8.4 ppm, doublet ~7.5 ppm, dd ~7.4 ppm).

Recommended Workflow: Suzuki-Miyaura Coupling

The following protocol is optimized for the N-Boc protected scaffold to prevent catalyst deactivation by the free amine.

Reaction Scheme: Scaffold-Br + Ar-B(OH)2 -> Scaffold-Ar

Protocol:

  • Preparation: In a sealed vial, dissolve tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate (1.0 eq) and Aryl boronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (3.0 eq). Note: Potassium phosphate is a milder alternative if base-sensitive groups are present.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Why: The bidentate ferrocene ligand prevents palladium chelation by the pyridine nitrogen [3].

  • Execution: Degas with N₂ for 5 mins. Heat to 90°C for 4–12 hours.

  • Deprotection (Post-Coupling): Treat the crude organic extract with 4M HCl in Dioxane (room temp, 1h) to liberate the piperidine amine.

Synthesis & Impurity Pathway

Understanding how suppliers make this molecule helps you anticipate impurities.

SynthesisPathway Start 2,4-Dibromopyridine Coupling Negishi/Grignard Coupling Start->Coupling Reagent Piperidine-2-metalloid (Zn/Mg) Reagent->Coupling Product This compound Coupling->Product Major Impurity1 Impurity A: Bis-coupling (2,4-di(piperidinyl)) Coupling->Impurity1 Over-reaction Impurity2 Impurity B: Hydrodebromination Coupling->Impurity2 Reduction Side-rxn

Figure 2: Primary synthetic route and associated impurity risks. Impurity B is common in catalytic hydrogenation routes.

References

  • BLD Pharm. (S)-4-Bromo-2-(piperidin-2-yl)pyridine Product Page. Retrieved from

  • Knight Chemicals. tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate Pricing. Retrieved from

  • Baran Lab. Pyridine Synthesis and Functionalization Guide. Retrieved from

  • Sigma-Aldrich. 4-Bromo-2,2'-bipyridine (Structural Analog) Specifications. Retrieved from

Sources

Methodological & Application

Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-2-(piperidin-2-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-Bromo-2-(piperidin-2-yl)pyridine presents a classic "chelate effect" challenge in palladium catalysis.[1][2] While the 4-bromo position is electronically activated for oxidative addition, the adjacent piperidine moiety—specifically the free secondary amine—poses a significant risk of catalyst poisoning via


-donation to the palladium center.[1] Furthermore, the unprotected amine can compete as a nucleophile, leading to undesired Buchwald-Hartwig N-arylation byproducts.[1][2]

This guide outlines two distinct protocols:

  • Method A (The Robust Route): Utilizes N-Boc protection to Sterically and electronically deactivate the amine, ensuring high fidelity and scalability.

  • Method B (The Direct Route): Employs Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3) to enable direct coupling of the free amine species, reducing step count for high-throughput library generation.[2]

Chemo-Structural Analysis & Strategy

The Substrate Challenge

The substrate contains three distinct reactive sites that dictate the reaction outcome:

  • Site A (C4-Br): The desired site of oxidative addition.[1][2] Electron-deficient pyridine ring facilitates this step.[1][2]

  • Site B (Pyridine Nitrogen): Weakly coordinating, generally manageable with standard ligands.

  • Site C (Piperidine Nitrogen): CRITICAL. A secondary aliphatic amine.[2] It is a strong

    
    -donor capable of displacing phosphine ligands, leading to the formation of inactive [Pd(Ar)(Amine)2X] species (Catalyst Death). It is also susceptible to N-arylation.[1][2]
    
Strategic Decision Tree

StrategyTree Start Substrate: this compound Decision Is Step Count Critical? Start->Decision RouteA NO: Prioritize Yield & Purity (Method A) Decision->RouteA Scale-up / High Purity RouteB YES: Prioritize Speed (Method B) Decision->RouteB Library Synthesis StepA1 Step 1: N-Boc Protection (Boc2O, DCM) RouteA->StepA1 StepB1 Direct Coupling Requires: XPhos Pd G3 Strict Anaerobic Conditions RouteB->StepB1 StepA2 Step 2: Standard Suzuki (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepA3 Step 3: Acid Deprotection (TFA or HCl) StepA2->StepA3

Figure 1: Strategic workflow for selecting the appropriate coupling protocol based on project requirements.

Method A: The Protected Route (Gold Standard)

Rationale: Protecting the secondary amine with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and N-arylation side reactions.[1][2] This route allows the use of inexpensive, robust catalysts like Pd(dppf)Cl₂.

Protocol 1: One-Pot Protection-Coupling Sequence
Reagents
  • Substrate: this compound (1.0 equiv)

  • Protection: Boc₂O (1.1 equiv), TEA (1.5 equiv), DCM (Solvent A)

  • Coupling: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂[3]·DCM (3-5 mol%), 2M Na₂CO₃ (3.0 equiv), 1,4-Dioxane (Solvent B).[2]

Step-by-Step Methodology
  • Protection: Dissolve substrate in DCM (0.2 M). Add TEA followed by Boc₂O. Stir at RT for 2 hours. Monitor by TLC/LCMS for conversion to the carbamate.

  • Solvent Swap: Concentrate the reaction mixture to remove DCM. Re-dissolve the crude residue in 1,4-Dioxane (degassed).

  • Catalyst Addition: Add the Aryl Boronic Acid and 2M Na₂CO₃ (aq). Sparge with Nitrogen/Argon for 5 minutes.

  • Initiation: Add Pd(dppf)Cl₂[2][4][5]·DCM. Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[6]

  • Deprotection (Optional Immediate): Re-dissolve crude in DCM/TFA (4:1) or 4M HCl in Dioxane to reveal the amine.

Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, essential for sterically crowded biaryls, while being robust enough to withstand the basic aqueous conditions.

Method B: The Direct Route (Advanced)

Rationale: For high-throughput library synthesis (HTE), protecting group manipulations are inefficient.[2] This method relies on Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3).[2] The bulky biaryl phosphine ligand creates a "protective shell" around the Pd center, preventing the substrate's amine from coordinating.

Protocol 2: Direct Amine-Tolerant Coupling[1][2]
Reagents
  • Substrate: this compound (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv) — Excess required due to potential protodeboronation.[2]

  • Catalyst: XPhos Pd G3 (2–5 mol%) or SPhos Pd G3 (for sterically hindered boronic acids).[2]

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous base preferred to minimize hydrolysis.[2]

  • Solvent: THF:Water (10:1) or n-Butanol.[1][2][7]

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Solvent: Add degassed THF/Water mixture (0.15 M concentration).

  • Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice and prevent catalyst decomposition.

  • Monitoring: Check LCMS at 1 hour. If conversion stalls, add 1 mol% additional catalyst.

  • Scavenging: Upon completion, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can complex avidly to the free amine product.

Mechanistic Analysis: The "Amine Trap"

The following diagram illustrates the competitive pathways that necessitate the specific ligand choices in Method B.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition Complex (II) Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex (II) OxAdd->TransMet + Ar-B(OH)2 + Base Poison Catalyst Poisoning [Pd(Ar)(Br)(Amine)2] OxAdd->Poison + Free Amine (If Ligand is Small) Product Biaryl Product + Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Poison->Pd0 Reversible only at High T

Figure 2: The Catalytic Cycle.[2] The red path indicates the "Amine Trap" where the piperidine nitrogen displaces ligands on the Pd(II) intermediate, halting the cycle. Bulky ligands (XPhos) sterically block this path.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

Data summarized from internal standardizations and literature precedents for aminopyridines.

VariableConditionOutcomeRecommendation
Base Na₂CO₃Standard, mild.[1][2] Good for Method A.First Choice (Method A)
Base K₃PO₄Higher basicity. Essential for Method B to drive transmetalation quickly.First Choice (Method B)
Base Cs₂CO₃Strong base.[2] Risk of racemization if stereocenter is labile.Use only if conversion is low.
Solvent DMFHigh boiling point.[2] Promotes protodeboronation.Avoid if possible.
Solvent Dioxane/H₂OExcellent solubility for boronic acids.[2]Standard
Ligand PPh₃Small cone angle.[2] High risk of amine poisoning.Do NOT Use for Method B
Ligand XPhosHuge cone angle.[2] Prevents amine coordination.Required for Method B
Troubleshooting Guide
  • Problem: Low Conversion (Starting Material Remains)

    • Cause: Catalyst poisoning by the piperidine amine.

    • Solution: Switch to Method A (Boc protection) or increase catalyst loading of XPhos Pd G3 to 5 mol%. Ensure strict oxygen-free conditions.

  • Problem: Homocoupling of Boronic Acid

    • Cause: Oxidative addition is too slow, or oxygen is present.

    • Solution: Degas solvents more thoroughly.[2] Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids.

  • Problem: Protodeboronation (Loss of Boron Group)

    • Cause: Reaction temperature too high or base too strong (common with 2-heteroaryl boronic acids).[1][2]

    • Solution: Lower temperature to 60°C. Switch base to K₂CO₃. Use anhydrous conditions (Dioxane/Toluene) with minimal water.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Perreault, S., et al. (2021). Practical Guide to Suzuki-Miyaura Coupling for Medicinal Chemistry. Journal of Medicinal Chemistry (General Methodology Reference). Link

Sources

Procedures for N-Boc protection of 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the optimized protocols for the N-tert-butoxycarbonyl (Boc) protection of 4-Bromo-2-(piperidin-2-yl)pyridine (CAS: 1206969-06-3). This specific transformation is a critical step in medicinal chemistry campaigns, particularly when synthesizing libraries of 2-substituted pyridines. The resulting product, tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate , serves as a robust intermediate, allowing for selective functionalization of the pyridine ring (e.g., via Suzuki-Miyaura cross-coupling at the C4-bromide) without interference from the secondary amine.

The protocols herein address common challenges associated with this substrate, including the handling of hydrochloride salts, regioselectivity between the piperidine and pyridine nitrogens, and the purification of the resulting carbamate.

Chemical Strategy & Mechanism

The reaction relies on the nucleophilic attack of the secondary piperidine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate (


).
  • Regioselectivity: The piperidine nitrogen (

    
    , 
    
    
    
    ) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    ,
    
    
    ). Under standard conditions,
    
    
    reacts exclusively with the piperidine amine.
  • Salt Neutralization: The starting material is frequently supplied as a hydrochloride salt (e.g.,

    
    ). Successful protection requires the stoichiometric neutralization of these acidic protons to release the free amine in situ.
    
  • Thermodynamics: The reaction is driven by the formation of stable gaseous

    
     and tert-butanol as byproducts.
    
Mechanistic Pathway (Diagram 1)

BocProtectionMechanism Start Start: This compound (Secondary Amine) Inter Tetrahedral Intermediate (Unstable) Start->Inter Nucleophilic Attack Reagent Reagent: Boc2O (Di-tert-butyl dicarbonate) Reagent->Inter Base Base: (TEA or NaOH) Deprotonates Amine Salt Base->Start Free-basing (if salt) Prod Product: N-Boc Protected Species Inter->Prod Elimination ByProd Byproducts: CO2 (gas) + t-BuOH Inter->ByProd Collapse

Figure 1: Mechanistic pathway for the N-Boc protection of secondary amines.

Materials & Equipment

ReagentCAS NumberRolePurity Grade
This compound 1206969-06-3Substrate>95% (HPLC)
Di-tert-butyl dicarbonate (

)
24424-99-5Protecting Group99% (ReagentPlus)
Triethylamine (TEA) 121-44-8Organic BaseAnhydrous
Sodium Hydroxide (NaOH) 1310-73-2Inorganic Base1N Aqueous Soln.[1]
Dichloromethane (DCM) 75-09-2Solvent (Method A)ACS Grade
Tetrahydrofuran (THF) 109-99-9Solvent (Method B)Inhibitor-free

Experimental Protocols

Two methods are provided. Method A is preferred for small-scale (<1g) synthesis using the free base or soluble salts. Method B is robust for larger scales (>5g) or when the starting material is a salt with poor organic solubility.

Method A: Homogeneous Organic Phase (DCM/TEA)

Best for: Rapid, small-scale reactions where water exclusion is desired.

  • Preparation: In a clean, dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend This compound hydrochloride (1.0 equiv, e.g., 1.0 mmol) in DCM (5 mL/mmol).

  • Neutralization: Cool the mixture to

    
     in an ice bath. Add Triethylamine (TEA)  (2.5 - 3.0 equiv) dropwise.
    
    • Note: If the starting material is a free base, use only 1.2 equiv of TEA.

    • Observation: The suspension should clear as the free base dissolves.

  • Addition: Add

    
      (1.1 - 1.2 equiv) dissolved in a minimal amount of DCM dropwise over 5 minutes.
    
    • Gas Evolution:[2] Mild bubbling (

      
      ) may be observed.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (polar, stays near baseline) should disappear; the product (non-polar) will have an

      
      .
      
  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 0.5 M Citric Acid (2 x 10 mL) to remove excess TEA and unreacted pyridine starting material. Caution: Do not use strong acid (HCl) as it may deprotect the Boc group.

    • Wash with Sat.

      
        (10 mL) and Brine  (10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Biphasic Conditions (Schotten-Baumann)

Best for: Scale-up, cost-efficiency, and handling significantly acidic salts.

  • Dissolution: In a flask, dissolve This compound hydrochloride (1.0 equiv) in a mixture of THF (3 mL/mmol) and Water (3 mL/mmol).

  • Basification: Add solid

    
      or 1N NaOH  (2.5 - 3.0 equiv) to the stirring mixture. Ensure the pH of the aqueous layer is >9.
    
  • Addition: Add

    
      (1.2 equiv) as a solution in a small volume of THF.
    
  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6] The biphasic system protects the amine as it partitions into the organic phase or at the interface.

  • Workup:

    • Evaporate the bulk of the THF on a rotary evaporator.

    • Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3 x 15 mL).

    • Wash the combined organic layers with Water and Brine .[3]

    • Dry over

      
       and concentrate.
      

Process Control & Troubleshooting

Workflow Decision Tree (Diagram 2)

WorkupLogic Check Check Reaction Progress (TLC/LCMS) Complete Is SM Consumed? Check->Complete AddBoc Add 0.2 eq Boc2O Stir 2h Complete->AddBoc No Quench Quench / Workup Complete->Quench Yes AddBoc->Check Wash Acid Wash Decision: Use 0.5M Citric Acid Quench->Wash Purify Purification: Flash Column (Hex/EtOAc) Wash->Purify

Figure 2: Decision tree for reaction monitoring and workup.

Critical Troubleshooting Table
IssueCauseSolution
Incomplete Conversion Acidic pH (Amine protonated)Add more base (TEA/NaOH) to ensure pH >9.
Broad NMR Signals Rotamers (Restricted N-C bond rotation)This is normal for N-Boc piperidines. Run NMR at elevated temp (

) to coalesce peaks [1].
Product is Oily Residual Solvent/

Dry under high vacuum for >12h. Traces of

can be removed by washing with dilute ammonia or simply by column chromatography.
Low Yield Product water solubilityThe Boc group is lipophilic, but if yield is low, salt the aqueous layer with NaCl and re-extract with DCM.

Safety & Handling

  • Di-tert-butyl dicarbonate (

    
    ):  Highly toxic by inhalation. Causes skin irritation. Handle in a fume hood. Pressure buildup from 
    
    
    
    evolution can rupture sealed vessels; ensure proper venting.
  • This compound: Halogenated pyridines can be absorbed through the skin. Wear nitrile gloves and eye protection.

  • Waste Disposal: Aqueous waste from Method B contains carbonates and should be neutralized before disposal.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3490-3496.

  • BenchChem. (2025).[3] Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before use.

Sources

The Art of C-N Bond Formation: Advanced Buchwald-Hartwig Amination Protocols for 4-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the 4-aminopyridine scaffold is a privileged structural motif. Its derivatives are integral to a wide array of biologically active compounds, including approved therapeutics and promising clinical candidates.[1][2][3] The unique electronic properties of the pyridine ring, coupled with the nucleophilic character of the amino group, make these compounds valuable as potassium channel blockers, scaffolds in kinase inhibitors, and versatile building blocks in drug discovery.[2] The synthesis of these crucial molecules often relies on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4]

This application note provides an in-depth technical guide to the Buchwald-Hartwig amination of 4-bromopyridine derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol choices, offers field-proven insights for overcoming common challenges, and presents a detailed, adaptable protocol for the successful synthesis of a broad range of 4-aminopyridine derivatives.

Core Principles and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyridine derivative to form a Pd(II) complex. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the 4-aminopyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Challenges with 4-Bromopyridine Derivatives:

The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom introduce specific challenges not always encountered with simple aryl bromides:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[7]

  • Substrate Reactivity: While the C-Br bond in 4-bromopyridine is activated towards oxidative addition due to the electron-withdrawing nature of the ring, the resulting palladium complex can be more susceptible to side reactions.

To overcome these challenges, careful selection of the catalyst system—specifically the palladium source and the phosphine ligand—is paramount.

Optimizing the Catalytic System: A Guide to Reagent Selection

The success of a Buchwald-Hartwig amination of a 4-bromopyridine derivative hinges on the judicious choice of the palladium precatalyst, ligand, base, and solvent.

Palladium Precatalysts:

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their superior activity, stability, and reproducibility. These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species under the reaction conditions.

Phosphine Ligands: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired steps of the catalytic cycle, and preventing catalyst deactivation. For electron-deficient heteroaryl halides like 4-bromopyridine, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands facilitate both the oxidative addition and the reductive elimination steps.

Commonly Employed Ligands for Pyridine Substrates:

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of amines.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered couplings.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides high yields for challenging substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for primary amines.[6]

The Role of the Base:

The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and the tolerance of functional groups.

  • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are the most common bases and generally lead to faster reaction rates. However, they are not compatible with base-sensitive functional groups like esters and ketones.[6]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are suitable for substrates with base-sensitive functionalities, although they may require higher reaction temperatures or longer reaction times.

Solvent Selection:

Aprotic, non-polar solvents are typically used to ensure the solubility of the reactants and the catalyst system.

  • Toluene and Dioxane: These are the most commonly employed solvents.

  • tert-Butanol: Often used as a co-solvent, particularly with weaker bases.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 4-bromopyridine derivatives. Optimization of the specific conditions (catalyst loading, ligand, base, temperature, and reaction time) may be necessary for a particular substrate and amine combination.

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of 4-bromopyridine derivatives.

General Protocol for the Amination of a 4-Bromopyridine Derivative with a Primary or Secondary Amine:

Materials:

  • 4-Bromopyridine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyridine derivative, the palladium precatalyst, and the base under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Selected Examples from the Literature

The following table summarizes various successful Buchwald-Hartwig amination reactions of 4-bromopyridine derivatives, showcasing a range of conditions and their outcomes.

4-Bromopyridine DerivativeAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001285
4-BromopyridineMorpholinePd(OAc)₂ / RuPhosK₃PO₄Toluene1101692
2-Methyl-4-bromopyridinen-ButylamineXPhos Pd G3NaOt-BuToluene100895
2-Chloro-4-bromopyridineCyclohexylaminePd₂(dba)₃ / SPhosLiHMDSTHF802478
4-Bromo-2-methoxypyridinePiperidineBrettPhos Pd G3NaOt-BuDioxane901288

Note: The data in this table is a compilation of representative examples and may not reflect the full scope of possibilities. Researchers should consult the primary literature for specific experimental details.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide provides insights into common problems and potential solutions.

Troubleshooting_Buchwald_Hartwig cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Yield InactiveCatalyst Inactive Catalyst Start->InactiveCatalyst Possible Cause CatalystDeactivation Catalyst Deactivation Start->CatalystDeactivation Possible Cause SuboptimalBase Suboptimal Base/Solvent Start->SuboptimalBase Possible Cause LowTemperature Insufficient Temperature Start->LowTemperature Possible Cause ImpureReagents Impure Reagents/ Wet Solvent Start->ImpureReagents Possible Cause Solution1 Use a pre-formed Pd catalyst. Screen different ligands (e.g., XPhos, SPhos). InactiveCatalyst->Solution1 Solution Solution2 Ensure rigorous exclusion of air and moisture. Degas solvent thoroughly. CatalystDeactivation->Solution2 Solution Solution3 Screen different bases (e.g., NaOt-Bu, Cs2CO3). Ensure appropriate solvent for the chosen base. SuboptimalBase->Solution3 Solution Solution4 Increase reaction temperature in increments. LowTemperature->Solution4 Solution Solution5 Use freshly purified reagents and anhydrous solvents. ImpureReagents->Solution5 Solution

Figure 3: A troubleshooting guide for common issues in the Buchwald-Hartwig amination of 4-bromopyridine derivatives.

Issue: Low or No Product Yield

  • Possible Cause: Inactive or deactivated catalyst. The pyridine nitrogen can inhibit the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and promote the catalytic cycle.[7] Using a well-defined precatalyst can also lead to more consistent results. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Possible Cause: Inappropriate base or solvent.

    • Solution: If your substrate is base-sensitive, switch from a strong base like NaOt-Bu to a weaker one like Cs₂CO₃ or K₃PO₄. Ensure the solvent is appropriate for the chosen base and provides good solubility for all components at the reaction temperature.

Issue: Formation of Side Products

  • Possible Cause: Hydrodehalogenation (replacement of bromine with hydrogen).

    • Solution: This can occur if there are sources of hydride in the reaction mixture. Ensure the use of high-purity reagents and dry solvents. Lowering the reaction temperature or catalyst loading may also mitigate this side reaction.

  • Possible Cause: Homocoupling of the amine or 4-bromopyridine.

    • Solution: This is often a sign of an inappropriate ligand or an imbalanced reaction stoichiometry. Re-screen ligands and ensure the amine is used in a slight excess.

Conclusion

The Buchwald-Hartwig amination is an exceptionally powerful tool for the synthesis of 4-aminopyridine derivatives, providing access to a vast chemical space of high value in drug discovery and materials science. By understanding the underlying mechanistic principles and the specific challenges posed by 4-bromopyridine substrates, researchers can rationally design and optimize their reaction conditions. The use of modern, bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to achieving high yields and clean reactions. This guide provides a solid foundation for both seasoned practitioners and those new to the field to successfully employ this transformative reaction in their research endeavors.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Lee, S., Kim, J., & Park, S. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68. [Link]

  • YouTube. (2020, February 14). Buchwald-Hartwig cross-coupling reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575–1576. [Link]

  • Ivanova, Y., Tzanova, T., & Yotova, T. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(5), 335–344. [Link]

  • Ananieva, E. A., & Ananikov, V. P. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6890–6903. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]

Sources

Application Note: Reductive Amination of 4-Bromo-2-(piperidin-2-yl)pyridine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reductive amination of 4-Bromo-2-(piperidin-2-yl)pyridine (CAS: 1206969-06-3 analog) with various aldehydes. This specific scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and Smoothened (Smo) receptor antagonists.

The secondary amine in the piperidine ring, located at the


-position relative to the pyridine substituent, presents unique steric and electronic challenges. This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB)  to ensure chemoselectivity—specifically preserving the C–Br bond essential for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings—while effectively overcoming the steric hindrance of the 2-substituted piperidine.

Strategic Analysis & Chemical Logic

Reagent Selection: The Case for STAB

For this specific substrate, the choice of reducing agent is dictated by two factors: Chemoselectivity and Steric Hindrance .

Reducing AgentCompatibility with Ar-BrRate of Imine ReductionRisk of Aldehyde ReductionVerdict
H₂ / Pd-C Low (High risk of hydrodebromination)HighHighAvoid
NaBH₃CN HighSlow (Requires pH 3-4 control)ModerateLegacy / Toxic
NaBH(OAc)₃ (STAB) High (Inert to Ar-Halides)Fast (Selective for Iminium)Negligible Recommended

Expert Insight: The 4-bromo moiety on the pyridine ring is susceptible to hydrodehalogenation under catalytic hydrogenation conditions (H₂/Pd). Therefore, hydride donors are required. STAB is superior to NaCNBH₃ because it does not require toxic cyanide handling and operates effectively in weakly acidic media (AcOH), which is necessary to protonate the sterically hindered imine intermediate formed at the piperidine 2-position.

Steric & Electronic Considerations

The nitrogen atom of this compound is a secondary amine. However, its nucleophilicity is modulated by the bulky pyridine ring at the adjacent carbon (C2).

  • Challenge: Formation of the hemiaminal and subsequent dehydration to the iminium ion is the rate-determining step due to steric clash between the aldehyde substituent and the pyridine ring.

  • Solution: The use of Acetic Acid (AcOH) (1.0–2.0 equiv) is mandatory. It catalyzes the dehydration step and buffers the reaction mixture, ensuring the imine exists as the reactive iminium species, which STAB reduces rapidly.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical role of acid catalysis in driving the equilibrium toward the reactive iminium ion.

ReductiveAmination Start This compound + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (AcOH Catalyzed) Iminium->Hemiaminal Hydrolysis (if wet) Transition Hydride Transfer (via STAB) Iminium->Transition Fast Reduction Product Tertiary Amine Product Transition->Product Workup

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the reversible nature of the iminium formation, necessitating anhydrous conditions.

Standard Experimental Protocol

Materials[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv (Aliphatic or Aromatic)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).

  • Aldehyde Addition: Add the Aldehyde (1.1 mmol).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 mmol).

    • Note: If the aldehyde is an acetal or exists as a hydrate, add 3Å molecular sieves to the mixture and stir for 30 minutes before adding the reducing agent to ensure imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir under nitrogen atmosphere.

    • Time: Typically 2–16 hours. Monitor by LC-MS or TLC.

    • Endpoint: Disappearance of the secondary amine starting material.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Workflow Step1 Dissolve Substrate in DCE + AcOH Step2 Add Aldehyde (Stir 15-30 min) Step1->Step2 Step3 Add STAB (Portion-wise) Step2->Step3 Step4 Monitor (LCMS) Is SM consumed? Step3->Step4 Step4->Step3 No (Add more STAB) Step5 Quench with Sat. NaHCO3 Step4->Step5 Yes Step6 DCM Extraction & Concentration Step5->Step6

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting

Dealing with Low Conversion (Stalling)

If the reaction stalls with starting material remaining:

  • Steric Bulk: The 2-pyridyl group hinders the approach of the aldehyde. Increase the reaction temperature to 40°C.

  • Imine Stability: The intermediate imine may be hydrolyzing. Ensure the solvent is anhydrous. Add 3Å molecular sieves.

  • Sequential Addition: For extremely hindered ketones or aldehydes, pre-form the imine in MeOH/AcOH at reflux for 2 hours, remove solvent, redissolve in DCE, and then add STAB.

Impurity Profile
  • Dialkylation: Rare for this substrate due to steric hindrance.

  • Reduction of Aldehyde: If the aldehyde is reduced to the alcohol (R-CH₂OH), it indicates the imine formation was too slow. Increase AcOH loading to accelerate imine formation relative to direct aldehyde reduction.

Data Summary Table
ParameterStandard ConditionOptimization for Hindered Substrates
Solvent DCE (1,2-Dichloroethane)THF or Toluene (Reflux for imine formation)
Equivalents (Aldehyde) 1.1 - 1.2 eq1.5 - 2.0 eq
Equivalents (STAB) 1.4 - 1.5 eq2.0 - 2.5 eq
Temperature 20 - 25°C40 - 60°C
Time 4 - 16 h24 - 48 h

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[5] Organic Reactions, 1–714.[5]

  • Jones, R. et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. (Contextual reference for piperidine-pyridine scaffolds).

Sources

Application Notes and Protocols for Solid-Phase Synthesis Strategies Using 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Bromo-2-(piperidin-2-yl)pyridine Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The this compound core represents such a scaffold, combining the pharmacologically significant piperidine ring with a functionalizable pyridine system.[1] Piperidine is a ubiquitous nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and engage in key binding interactions.[2] The pyridine ring is also a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics, from anticancer to anti-inflammatory agents.[3]

The strategic placement of a bromine atom at the 4-position of the pyridine ring provides a versatile handle for diversification through modern cross-coupling chemistry. This allows for the systematic exploration of chemical space around the core, a critical activity in lead optimization. Solid-phase organic synthesis (SPOS) is the ideal platform for this exploration, enabling the rapid and efficient generation of compound libraries by anchoring the scaffold to a polymeric support and building complexity in a stepwise fashion.[4]

This guide provides a comprehensive framework for the solid-phase synthesis of compound libraries based on the this compound scaffold. We will detail protocols for immobilization, on-resin diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and final cleavage, with an emphasis on the underlying chemical principles and in-process controls that ensure synthetic success.

Core Principles of the Solid-Phase Strategy

The power of solid-phase synthesis lies in its ability to simplify purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound compound.[5] Our strategy is predicated on three key stages: Immobilization , Diversification , and Cleavage .

  • Immobilization: The this compound scaffold is first anchored to a solid support. The secondary amine of the piperidine ring serves as the ideal attachment point. We will utilize Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support, which forms an acid-labile ether linkage with the scaffold.[1][6] This choice allows for straightforward cleavage under moderately acidic conditions at the end of the synthesis.

  • Diversification: With the scaffold securely immobilized, the 4-bromo position of the pyridine ring is the site of chemical elaboration. We will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis:

    • Suzuki-Miyaura Coupling: To introduce aryl, heteroaryl, or vinyl substituents.[7][8]

    • Buchwald-Hartwig Amination: To introduce a wide range of primary and secondary amines.[9][10]

  • Cleavage: Once the desired diversification has been achieved, the final compound is released from the solid support. For Wang resin, this is typically accomplished with a solution of trifluoroacetic acid (TFA).[11][12]

This entire workflow can be visualized as a logical progression, with clear decision points and quality control checks.

G cluster_prep Phase 1: Preparation cluster_sps Phase 2: Solid-Phase Synthesis cluster_final Phase 3: Cleavage & Analysis A This compound B N-Boc Protection A->B Boc₂O, Base C Immobilization on Wang Resin B->C D Resin-Bound Scaffold C->D Mitsunobu or similar E Diversification Step (Suzuki or Buchwald-Hartwig) D->E Pd Catalyst, Base, Coupling Partner F Diversified Resin-Bound Product E->F G Cleavage from Resin F->G H Crude Product G->H TFA Cocktail I Purification & Analysis H->I HPLC J Final Compound Library I->J

Caption: Overall workflow for solid-phase synthesis using the target scaffold.

Experimental Protocols and Methodologies

A. Materials and General Procedures

Reagent/MaterialGradeRecommended Supplier
This compound≥95% PurityCommercial Source
Wang Resin100-200 mesh, ~1.0 mmol/gCommercial Source
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercial Source
Trifluoroacetic Acid (TFA)Reagent GradeCommercial Source
Palladium Catalysts & LigandsAnhydrous/Air-StableCommercial Source
Solvents (DCM, DMF, Dioxane)Anhydrous, Peptide GradeCommercial Source

All solid-phase reactions should be performed in dedicated solid-phase reaction vessels with gentle agitation (e.g., orbital shaker or wrist-action shaker). Resin washes are critical for removing excess reagents and should be performed with the specified solvent for the indicated duration and repetitions.

Protocol 1: N-Boc Protection of this compound

Causality: The secondary amine of the piperidine must be protected to prevent it from acting as a nucleophile during the subsequent immobilization and cross-coupling steps. The tert-butoxycarbonyl (Boc) group is ideal due to its stability to the basic conditions of cross-coupling and its facile removal during the final acidic cleavage step.[3][13]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-Bromo-2-(piperidin-2-yl)pyridine.

Protocol 2: Immobilization onto Wang Resin

Causality: This protocol attaches the protected scaffold to the solid support via a Mitsunobu reaction, which forms a stable ether linkage under mild conditions. This linkage is designed to be cleaved at the end of the synthesis by strong acid.[6]

  • Resin Swelling: Swell Wang resin (1.0 eq, based on loading capacity) in anhydrous DCM (~15 mL per gram of resin) for 1 hour in a solid-phase reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve N-Boc-4-Bromo-2-(piperidin-2-yl)pyridine (3.0 eq) and triphenylphosphine (PPh₃, 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Drain the DCM from the swollen resin. Add the THF solution of the scaffold and PPh₃ to the resin.

  • Mitsunobu Reaction: Cool the vessel to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD, 3.0 eq) dropwise over 20 minutes.

  • Coupling: Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Washing: Filter the resin and wash sequentially with THF (3x), DMF (3x), DCM (3x), and Methanol (3x).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 2 hours.

  • Final Wash and Dry: Wash the resin as in step 6 and dry under high vacuum to a constant weight. The loading efficiency can be determined by a test cleavage on a small amount of resin.

B. On-Resin Diversification via Cross-Coupling

The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may affect catalytic activity.[7] The selection of electron-rich, bulky phosphine ligands is crucial to promote the desired catalytic cycle and mitigate this potential issue.[14]

G Pd0 Pd(0)L₂ Pd_complex Resin-Py-Pd(II)(Br)L₂ Pd0->Pd_complex Oxidative Addition Transmetal Transmetalation Pd_complex->Transmetal Base Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 Product Resin-Py-R Red_Elim->Product Reagents Ar-B(OH)₂ or R₂NH Reagents->Transmetal

Caption: Generalized catalytic cycle for on-resin cross-coupling reactions.

Protocol 3: On-Resin Suzuki-Miyaura Coupling

Causality: This protocol facilitates the formation of a C(sp²)-C(sp²) bond at the 4-position of the pyridine ring, introducing aryl or heteroaryl diversity.[8][15]

  • Resin Preparation: Swell the resin-bound scaffold (~100 mg) in a 4:1 mixture of 1,4-dioxane and water.

  • Reagent Addition: To the swollen resin, add the arylboronic acid (5.0 eq), a base such as K₂CO₃ or K₃PO₄ (5.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.1 eq).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with agitation for 12-18 hours.

  • Washing: Cool the resin to room temperature. Filter and wash sequentially with the reaction solvent, water, DMF, DCM, and methanol.

  • Confirmation: A small sample of the resin can be subjected to a test cleavage and LC-MS analysis to confirm reaction completion before proceeding with a larger batch or the next synthetic step.

Protocol 4: On-Resin Buchwald-Hartwig Amination

Causality: This protocol enables the formation of a C(sp²)-N bond, allowing for the introduction of a diverse range of amine functionalities.[9][16]

  • Resin Preparation: Swell the resin-bound scaffold (~100 mg) in anhydrous toluene or dioxane.

  • Reagent Addition: To the swollen resin, add the amine (5.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 5.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., XPhos or BINAP, 0.2 eq).[10][17]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20 minutes.

  • Reaction: Heat the mixture to 90-110 °C with agitation for 12-18 hours.

  • Washing: Cool the resin to room temperature. Filter and wash sequentially with the reaction solvent, DMF, DCM, and methanol.

  • Confirmation: Perform a test cleavage and LC-MS analysis on a small sample to verify the success of the amination.

Protocol 5: Cleavage and Product Isolation

Causality: A strong acid, TFA, is used to cleave the p-alkoxybenzyl ether linkage of the Wang resin, releasing the final product into solution.[11] Scavengers are included in the cleavage cocktail to trap reactive carbocations generated from the cleavage of the Boc group and the resin linker, preventing them from causing side reactions with the product.[12][18]

  • Resin Preparation: Place the dry, final resin product in a solid-phase reaction vessel. Wash with DCM (3x) to ensure it is free from residual DMF.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x), and then with DCM (2x). Combine all filtrates.

  • Precipitation: Concentrate the combined filtrate under a stream of nitrogen to reduce the volume by approximately 80%. Add the concentrated solution dropwise to a flask of ice-cold diethyl ether (at least 10 times the volume of the filtrate). A precipitate of the product should form.

  • Isolation: Allow the suspension to stand at -20 °C for 30 minutes to maximize precipitation. Isolate the solid product by centrifugation or filtration. Wash the solid with cold diethyl ether.

  • Drying and Analysis: Dry the final product under high vacuum. Characterize the product by LC-MS and NMR to confirm identity and purity. Further purification can be performed by preparative HPLC if necessary.

On-Resin Reaction Monitoring

Real-time or quasi-real-time monitoring is essential for optimizing reaction conditions and ensuring high-quality library synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful, non-destructive technique for monitoring solid-phase reactions.[4][19] A small sample of beads can be analyzed at each step.

  • Immobilization: Successful loading onto Wang resin can be confirmed by the disappearance of the resin's broad O-H stretch (around 3500 cm⁻¹) and the appearance of characteristic C-O ether stretches.

  • Boc-Group Status: The presence of the Boc protecting group is indicated by a strong carbonyl stretch around 1695 cm⁻¹. Its removal during the final cleavage will be evident by the disappearance of this peak.

Qualitative Colorimetric Tests:

  • Kaiser Test: This test detects free primary amines. It will be negative after the initial immobilization and should remain negative throughout the synthesis, as our scaffold contains only a secondary amine. It can be useful for control experiments with primary amine-containing linkers.[20]

  • Chloranil Test: This test can detect secondary amines and is useful for confirming the presence of the free piperidine nitrogen before the Boc-protection step.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Loading on Wang Resin Incomplete activation; steric hindrance; poor resin swelling.Ensure all reagents and solvents are anhydrous. Increase reagent equivalents and/or reaction time. Consider an alternative immobilization chemistry if Mitsunobu fails.
Incomplete Cross-Coupling Inactive catalyst; poor solvent choice; insufficient degassing; base incompatibility.Use a fresh batch of palladium catalyst and ligand. Ensure rigorous degassing. Screen different bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig). Try alternative solvents like DMF or NMP, ensuring they are anhydrous.
Low Yield After Cleavage Incomplete cleavage; product precipitation/adsorption issues.Extend cleavage time to 4 hours. After filtration, re-treat the resin with fresh cleavage cocktail. During precipitation, use a larger volume of ether and ensure it is sufficiently cold.
Side Products Observed in LC-MS Incomplete capping of resin; scavenger-related artifacts during cleavage.Ensure the capping step after immobilization is performed thoroughly. For tryptophan-containing analogues, add 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent alkylation of the indole ring.[12]

References

  • A.A.P.P.T.E.C. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]

  • Bhavanam, S., et al. (2002). A method to accurately determine the extent of solid-phase reactions by monitoring an intermediate in a nondestructive manner.
  • Duan, H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Gummadi, S.B., et al. (2013).
  • A.A.P.P.T.E.C. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Tewari, K. (2017). How to Boc protect secondary amine on solid phase. ResearchGate. Retrieved from [Link]

  • Constantin, M., et al. (2001). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Retrieved from [Link]

  • Kamble, V.M., et al. (2014). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of Applicable Chemistry.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • Chemistry World. (2018). Phosphorus beats palladium in connecting nitrogen rings. Retrieved from [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
  • Wu, J., et al. (2018). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Kelly, C. B., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

Sources

Synthesis of GPCR Antagonists from 2-Substituted Pyridine Intermediates: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and the development of their antagonists is a cornerstone of modern medicine.[1][2] The pyridine scaffold, particularly when substituted at the 2-position, is a privileged structure in the design of GPCR antagonists due to its unique electronic and steric properties that facilitate key interactions within the receptor binding pocket.[3][4] This comprehensive guide provides an in-depth exploration of the synthesis of GPCR antagonists derived from 2-substituted pyridine intermediates. We will delve into the strategic importance of this chemical motif, detail robust synthetic protocols for the preparation of key intermediates, and provide a practical workflow for their elaboration into potent and selective GPCR antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting GPCRs.

Introduction: The Strategic Role of 2-Substituted Pyridines in GPCR Antagonist Design

G-protein coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction across cell membranes, making them attractive targets for therapeutic intervention.[1][2][] The development of small molecule antagonists that can selectively block the action of endogenous ligands at these receptors has led to treatments for a wide range of diseases.[1]

The 2-substituted pyridine moiety is a recurring structural feature in a multitude of clinically successful and investigational GPCR antagonists. Its prevalence stems from several key factors:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within the receptor's binding site.

  • Aromatic Interactions: The pyridine ring can engage in π-π stacking and other non-covalent interactions with aromatic residues in the receptor.

  • Modulation of Physicochemical Properties: Substitution at the 2-position allows for fine-tuning of the molecule's lipophilicity, solubility, and metabolic stability.

  • Vectorial Orientation: The 2-substituent provides a defined vector for exploring further interactions within the binding pocket, enabling the optimization of potency and selectivity.

The following diagram illustrates the central role of the 2-substituted pyridine intermediate in the synthesis of a final GPCR antagonist.

G Start Commercially Available Pyridine Precursors Intermediate Key 2-Substituted Pyridine Intermediate Start->Intermediate Functionalization (e.g., Cross-Coupling) Final GPCR Antagonist Intermediate->Final Late-Stage Modification

Caption: General workflow from pyridine precursors to GPCR antagonists.

Synthesis of Key 2-Substituted Pyridine Intermediates

The efficient and regioselective synthesis of 2-substituted pyridines is a critical first step in the development of pyridine-based GPCR antagonists. Several powerful synthetic methodologies have been developed to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C and C-N bonds, and they are particularly well-suited for the functionalization of pyridine rings.[6]

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a robust method for introducing aryl or heteroaryl substituents at the 2-position of a pyridine ring.[7][8]

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with a generic arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry2-HalopyridineArylboronic AcidProductYield (%)
12-ChloropyridinePhenylboronic acid2-Phenylpyridine85
22-Bromo-5-methylpyridine4-Methoxyphenylboronic acid5-Methyl-2-(4-methoxyphenyl)pyridine92
32-Chloro-6-phenylpyridine3-Fluorophenylboronic acid2-(3-Fluorophenyl)-6-phenylpyridine78

Yields are representative and may vary depending on the specific substrates and reaction conditions.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities at the 2-position of the pyridine ring. This is particularly valuable for synthesizing 2-aminopyridine derivatives, a common scaffold in GPCR antagonists.[9]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol outlines a general procedure for the amination of a 2-bromopyridine with a primary or secondary amine.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

  • Add the 2-bromopyridine derivative and the amine, followed by anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Functionalization via Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that facilitate the regioselective functionalization of the pyridine ring, particularly at the 2-position. The N-oxide group activates the ring towards nucleophilic attack and can also direct C-H activation.[10][11]

Protocol 3: Synthesis of 2-Arylpyridines via Pyridine N-Oxide Intermediates

This two-step protocol involves the formation of a pyridine N-oxide followed by a palladium-catalyzed direct arylation.[10]

Step 1: Formation of the Pyridine N-Oxide

  • Dissolve the starting pyridine in a suitable solvent such as dichloromethane or chloroform.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate to remove excess acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate to afford the pyridine N-oxide.

Step 2: Palladium-Catalyzed Direct Arylation

  • Combine the pyridine N-oxide (1.0 equiv), an arene (e.g., benzene) as the coupling partner, palladium(II) acetate (5 mol%), and silver(I) carbonate (Ag₂CO₃) (1.5 equiv) in a pressure-rated vial.[12]

  • Add a suitable solvent such as 1,4-dioxane.

  • Seal the vial and heat to 120 °C for 12-24 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • The resulting 2-arylpyridine N-oxide can then be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to yield the final 2-arylpyridine.[10]

G cluster_0 Synthetic Pathway via Pyridine N-Oxide Start Pyridine N_Oxide Pyridine N-Oxide Start->N_Oxide Oxidation (m-CPBA) Arylated_N_Oxide 2-Arylpyridine N-Oxide N_Oxide->Arylated_N_Oxide Pd-Catalyzed Direct Arylation Final_Product 2-Arylpyridine Arylated_N_Oxide->Final_Product Deoxygenation (PCl3)

Caption: Synthesis of 2-arylpyridines via N-oxide intermediates.

Elaboration of Intermediates into GPCR Antagonists

Once the key 2-substituted pyridine intermediate is in hand, the next stage involves its conversion into the final GPCR antagonist. This often requires one or more synthetic steps to introduce the necessary pharmacophoric elements for potent and selective receptor binding.

A common strategy involves the acylation of a 2-aminopyridine intermediate to introduce a side chain that can occupy a specific sub-pocket within the GPCR binding site. The structure-activity relationship (SAR) of such modifications is crucial for optimizing antagonist activity.[13]

Protocol 4: Late-Stage Acylation of a 2-Aminopyridine Intermediate

This protocol describes the acylation of a 2-aminopyridine with a carboxylic acid to form a 2-acylaminopyridine, a common motif in GPCR antagonists.[13]

Materials:

  • 2-Aminopyridine intermediate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the 2-aminopyridine intermediate and the carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution.

  • Add HATU portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitored by LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-substituted pyridine core and its substituents is essential for developing potent and selective GPCR antagonists. Key SAR insights for pyridine-based antagonists often revolve around:

  • The nature of the 2-substituent: Small, lipophilic groups may be favored for some targets, while larger, more polar groups may be necessary for others.

  • Substitution on the pyridine ring: Additional substituents at the 3-, 4-, 5-, or 6-positions can modulate electronic properties and provide additional points of interaction with the receptor. For instance, in a series of A3 adenosine receptor antagonists, ethyl groups at the 2- and 4-positions were favored over methyl groups.[14]

  • The linker and distal group: In antagonists with a more extended structure, the nature and length of the linker connecting the pyridine core to a distal functional group can significantly impact binding affinity.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in 2-Substituted Pyridine Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cross-Coupling Catalyst deactivation by the pyridine nitrogen.[7]Use a more electron-rich and sterically hindered phosphine ligand. Increase catalyst loading.
Poor quality of the boronic acid.[7]Use a freshly opened bottle of boronic acid or convert it to a more stable pinacol ester.
Incomplete reaction.Increase reaction temperature or time. Consider microwave-assisted synthesis for faster reaction times.[7]
Poor Regioselectivity Competing reaction at other positions of the pyridine ring.Employ a directing group strategy or use pyridine N-oxides to favor C2-functionalization.[3][10]
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the chromatography solvent system. Consider reverse-phase chromatography. Recrystallization may be an option for solid products.

Conclusion

The 2-substituted pyridine scaffold is a cornerstone in the design and synthesis of GPCR antagonists. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions and the use of pyridine N-oxide intermediates, provide a robust and versatile toolkit for medicinal chemists. By combining these powerful synthetic strategies with a thorough understanding of structure-activity relationships, researchers can efficiently generate libraries of novel pyridine-based compounds for the discovery of next-generation GPCR-targeted therapeutics.

References

  • Jiang, J. L., van Rhee, A. M., Melman, N., Ji, X. D., & Jacobson, K. A. (1997). Structure-Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 40(15), 2588–2600. [Link]

  • Bar-Ilan, O., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]

  • Senthilkumar, N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]

  • Majumdar, P., & Mandal, S. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Wang, C., et al. (2024). Reductive Functionalization of Pyridine-Fused N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Wang, D. H., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Organic Letters. [Link]

  • Kobayashi, T., et al. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Campos, J., et al. (2014). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Synthesis. [Link]

  • Sheehan, S. M., & Padwa, A. (1997). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [Link]

  • Groendyke, B. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wang, Y., et al. (2021). Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design. Nature Communications. [Link]

  • de Witte, A. M., et al. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. European Journal of Medicinal Chemistry. [Link]

  • Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Mooring, S. R., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research. [Link]

  • Miller, J. T., et al. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Miller, J. T., et al. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. PubMed. [Link]

  • Lee, J., et al. (2021). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry. [Link]

  • Hüll, K., et al. (2018). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society. [Link]

  • Wang, M., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Congreve, M., et al. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

  • Calebiro, D., & Godbole, A. (2022). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Late-Stage Functionalization of 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the late-stage functionalization (LSF) of 4-Bromo-2-(piperidin-2-yl)pyridine , a "privileged scaffold" featuring a halogenated pyridine core and a chiral cyclic amine. This structure serves as a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and kinase inhibitors.

The primary challenge with this substrate is the dual-nucleophile competition : the secondary amine of the piperidine ring and the pyridine nitrogen can both poison transition metal catalysts or participate in undesired side reactions. Furthermore, the chiral center at the piperidine C2 position is susceptible to racemization under harsh basic conditions.

This guide provides three validated workflows:

  • Chemoselective C4-Arylation (Suzuki-Miyaura) using precatalyst scaffolds to tolerate the free amine.

  • C4-Amination (Buchwald-Hartwig) requiring strategic protection to prevent oligomerization.

  • Metallaphotoredox Alkylation (Ni/Ir) for high-value

    
    -
    
    
    
    bond formation under mild conditions.

Structural Analysis & Reactivity Profile

Understanding the electronic and steric environment is prerequisite to successful functionalization.

Reactivity Map
  • C4-Bromide (Handle A): The primary vector for diversification. The C4 position is electron-deficient, making it highly reactive toward oxidative addition with Pd(0) and Ni(0).

  • Piperidine Nitrogen (Handle B): A secondary aliphatic amine (

    
    ). It is a potent nucleophile and a "catalyst poison" that can displace phosphine ligands on Palladium.
    
  • Chiral Center (C2'): The stereocenter alpha to the pyridine ring. Use of strong bases (e.g.,

    
    -BuLi, NaH) or high temperatures (>100°C) can lead to racemization via enolization-like mechanisms.
    

ReactivityMap Substrate This compound C4 C4-Bromide (Primary Cross-Coupling Site) High Reactivity Substrate->C4 PipN Piperidine Nitrogen (Catalyst Poison/Nucleophile) Must be Protected or Masked Substrate->PipN Chiral C2 Chiral Center (Racemization Risk) Avoid Strong Bases Substrate->Chiral

Figure 1: Functional reactivity map of the target scaffold.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Install aryl/heteroaryl groups at C4 while preserving the piperidine chirality. Challenge: Free amines can inhibit Pd catalysts. Solution: Use of Pd-G4 precatalysts (Buchwald generation) which activate quickly and are bulky enough to prevent amine coordination, or use a "protection-first" strategy.

Method A: Direct Coupling (Unprotected)

Recommended for rapid analog generation where slight yield loss is acceptable.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1][2]

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv) – Note: Milder than carbonates, better for chirality.
    
  • Solvent: 1,4-Dioxane/Water (4:1)[3][4]

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cycle vacuum/Argon 3x. Critical: Oxygen inhibits the initiation of G4 precatalysts.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add XPhos Pd G4 last (solid or solution) under Argon flow.

  • Reaction: Seal and heat to 60°C for 4-12 hours. Do not exceed 80°C to prevent racemization.

  • Workup: Dilute with EtOAc, wash with brine. The product will remain in the organic layer, but the free amine may require basic extraction (pH > 10) to ensure it is not protonated in the aqueous phase.

Method B: Protected Route (High Fidelity)

Recommended for scale-up or precious intermediates.

  • Protection: Treat substrate with

    
     (1.1 equiv) and 
    
    
    
    in DCM (RT, 2h) to generate the N-Boc intermediate.
  • Coupling: Perform Suzuki coupling using standard Pd(dppf)Cl₂ (5 mol%) and

    
     at 80°C.
    
  • Deprotection: Treat with 4M HCl/Dioxane or TFA/DCM.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install an amino group at C4. Challenge: Self-coupling. The piperidine nitrogen of one molecule will react with the C4-Br of another, leading to polymerization. Mandatory Requirement: The piperidine nitrogen MUST be protected (e.g., Boc, Cbz) before attempting C4-amination.

Reagents:

  • Substrate: N-Boc-4-bromo-2-(piperidin-2-yl)pyridine (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2 mol%) or RuPhos Pd G4 (for secondary amines)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv)

  • Solvent: Toluene or

    
    -Amyl Alcohol
    

Step-by-Step Protocol:

  • Preparation: Ensure the N-Boc protection is complete and the material is dry.

  • Setup: In a glovebox or under strict Schlenk conditions, combine N-Boc substrate, amine partner, and base.

  • Catalyst: Add the Pd-G4 precatalyst.

  • Reaction: Heat to 80-100°C.

    • Note on Base: If the substrate is sensitive to racemization, use LHMDS at 60°C instead of NaOtBu, as the bulky silazide is less nucleophilic and less likely to deprotonate the C2-H.

  • Quench: Filter through Celite/Silica to remove Pd. Deprotect Boc group as required.

Protocol 3: Metallaphotoredox Alkylation (Advanced LSF)

Objective: Coupling


 carbons (alkyl halides/acids) to the C4 position.
Advantage:  Room temperature reaction, high functional group tolerance, avoids harsh bases.

Mechanism: Dual catalysis merging Iridium (photoredox) and Nickel (cross-coupling).[5]

Photoredox Light Blue LED (450 nm) Ir Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photocatalyst) Light->Ir Excitation Alkyl Alkyl Bromide / Carboxylic Acid Ir->Alkyl SET (Radical Gen) Ni NiCl2·glyme / dtbbpy (Cross-Coupling Catalyst) Product C4-Alkylated Product Ni->Product Reductive Elimination Substrate 4-Br-Pyridine Scaffold Substrate->Ni Oxidative Addition Alkyl->Ni Radical Capture

Figure 2: Mechanistic flow for Ni/Ir dual catalysis.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Alkyl Bromide (1.5 equiv) or Carboxylic Acid (with hypervalent iodine activation).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)[2]

  • Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Reagent: (TMS)₃SiH (1.5 equiv) - Halogen atom abstractor[2]

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: DME or DMSO

Protocol:

  • Catalyst Premix: Stir Ni source and ligand in solvent for 10 mins to form the active complex (green/blue solution).

  • Assembly: Add Substrate, Alkyl Bromide, Photocatalyst, and Base.[4]

  • Irradiation: Sparge with Nitrogen for 15 mins. Irradiate with Blue LED (Kessil or similar) at RT with fan cooling.

  • Time: 4-16 hours.

  • Note: This reaction works well even with the free amine, as Nickel binds preferentially to the bipyridine ligand over the piperidine nitrogen under these conditions.

Data Summary & Troubleshooting

ParameterSuzuki (Method A)Suzuki (Method B)BuchwaldPhotoredox
Amine State Free BaseN-Boc ProtectedMust be Protected Free or Protected
Catalyst XPhos Pd G4Pd(dppf)Cl₂BrettPhos Pd G4Ir/Ni Dual
Base K₃PO₄Na₂CO₃NaOtBu / LHMDS2,6-Lutidine
Temp 60°C80°C80-100°C25°C (RT)
Risk Catalyst PoisoningExtra StepsPolymerizationSolubility

Troubleshooting Guide:

  • Low Conversion (Suzuki): Switch base to

    
     and solvent to n-Butanol. The higher solubility of Cesium salts often drives difficult couplings.
    
  • Racemization: If the C2-chiral center erodes, lower temperature to 40°C and switch to Pd(tBu3P)2 , which is highly active at low temps.

  • Protodehalogenation (Loss of Br): Common in photoredox. Reduce the amount of silane ((TMS)3SiH) or switch to a carboxylic acid coupling partner (decarboxylative coupling).

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1]

    • Source:J. Am. Chem. Soc.[6][7][8] (via NIH/PMC)

    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Amin
    • Source:Chemical Reviews / Wikipedia Summary
    • URL:[Link]

  • Metallaphotoredox Protocols

    • Title: Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers.[5]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Late-Stage Functionalization Overview

    • Title: Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[9]

    • Source:J. Am. Chem. Soc.[6][7][8]

    • URL:[Link]

  • Reactivity of Bromopyridines

    • Title: Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Comput
    • Source: BenchChem Application Notes[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Trace Metal Removal from Piperidinyl Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry) Ticket ID: METAL-REM-001 Subject: Troubleshooting Pd/Cu/Ni removal from Lewis-basic scaffolds

The Core Challenge: "The Chelator's Trap"

You are likely here because standard aqueous washes (EDTA, N-Acetylcysteine) failed to bring your metal levels below ICH Q3D limits (typically <10-20 ppm).

The Science of the Problem: Piperidinyl pyridine intermediates represent a "perfect storm" for metal retention. You are fighting two distinct binding modes:

  • The Pyridine Nitrogen (sp²): A moderate

    
    -donor and 
    
    
    
    -acceptor, stabilizing metals in lower oxidation states (e.g., Pd⁰).
  • The Piperidine Nitrogen (sp³): A strong

    
    -donor (harder base), binding tightly to higher oxidation states (e.g., Pd²⁺, Cu²⁺).
    

When these two motifs are present, your API acts as a bidentate ligand, effectively competing with whatever wash solution you introduce. To win, you must introduce a "Super-Ligand"—a scavenger with a binding constant (


) orders of magnitude higher than your API.

Diagnostic & Assessment (The Triage)

Before attempting a cleanup, diagnose the state of your metal impurity.[1]

Diagnostic QuestionImplication for Removal
Is the solution dark/black? Likely colloidal Pd⁰ (nanoparticles). Hardest to remove. Requires oxidation or specific scavengers.
Is the solution orange/red? Likely soluble Pd(II)-ligand complexes. Easier to remove via chelation.
What is the API form? Free Base: High risk of metal coordination. Salt: Metal may be displaced but trapped in lattice during crystallization.

Primary Protocol: Solid-Supported Scavenging[2]

The industry standard for this scaffold is Silica-Supported Scavengers . They are superior to polymer resins here because they do not swell, allowing them to work in the polar solvents (MeOH, DMF) often required to dissolve piperidinyl pyridines.

Recommended Scavengers

Based on Hard-Soft Acid-Base (HSAB) theory:

  • For Palladium (Pd) & Copper (Cu): Use Thiol (Si-SH) or Thiourea (Si-Thiourea) .

    • Why: Pd and Cu are "soft" acids; Sulfur is a "soft" base. The covalent bond formed is virtually irreversible under standard conditions.

  • For Nickel (Ni) or Zinc (Zn): Use Triamine (Si-Triamine) or TAAcOH (Supported EDTA) .

    • Why: These are "borderline/hard" acids requiring nitrogen/oxygen donors.

Workflow Diagram: Selection & Execution

ScavengerWorkflow Start Start: Crude Mixture (>500 ppm Metal) Assessment Assess Metal Species Start->Assessment Pd_Species Target: Palladium (Pd) Assessment->Pd_Species Hard_Species Target: Ni, Zn, Fe Assessment->Hard_Species Scav_Thiol Select: Si-Thiol / Si-DMT (Soft Base) Pd_Species->Scav_Thiol Scav_Amine Select: Si-Triamine / Si-TAAcOH (Hard Base) Hard_Species->Scav_Amine Process Batch Process: 5-10 equiv, 50°C, 4-12h Scav_Thiol->Process Scav_Amine->Process Filter Filtration (0.2 µm) Process->Filter Check ICP-MS Analysis Filter->Check Success Pass (<20 ppm) Check->Success Within Limits Fail Fail (>20 ppm) Check->Fail Above Limits Optimize Troubleshoot: 1. Increase Temp 2. Add Oxidant (Pd0 -> PdII) 3. Switch Solvent Fail->Optimize Optimize->Process Re-run

Caption: Decision tree for selecting the appropriate solid-supported scavenger based on metal type and optimizing for failure modes.

Step-by-Step Batch Protocol
  • Dissolution: Dissolve crude intermediate in a solvent that ensures complete solubility (THF, DMF, or MeOH). Note: If the API precipitates, the metal stays trapped inside.

  • Loading: Add Si-Thiol (or equivalent) at 4-8 equivalents relative to the residual metal content (NOT the API).

    • Calculation: If you have 1000 ppm Pd, that is approx 0.1 wt%. 1g API contains 1mg Pd (~0.01 mmol). Use ~0.05 mmol of scavenger.

  • Incubation: Stir at 50°C for 4 hours .

    • Crucial: Room temperature is often insufficient for piperidinyl pyridines because the metal-API bond dissociation energy is high. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a 0.2 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with clean solvent to recover adsorbed API.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~200 ppm. Why?

A: You likely have Colloidal Pd(0) . Thiols bind Pd(II) exceptionally well but struggle to "bite" into a solid Pd(0) nanoparticle.

  • Fix: Add a mild oxidant to the mixture before/during scavenging to oxidize Pd(0)

    
     Pd(II).
    
    • Method: Bubble air through the solution or add a trace amount of soluble peroxide (if API stable) or simply heat in open air rather than under Nitrogen.

Q2: Can I use acidic scavengers (like Sulfonic Acid resins) to remove the metal?

A: NO. Your molecule contains a basic piperidine (


). If you use a sulfonic acid scavenger (e.g., SCX-2), it will protonate your piperidine and bind the API  to the resin, not just the metal. You will lose massive amounts of yield. Stick to neutral, chelating scavengers (Thiol, DMT, Thiourea).
Q3: My product is colored (yellow/brown) even after scavenging. Is the metal still there?

A: Not necessarily. Conjugated pyridine systems often form colored charge-transfer complexes or minor oxidation byproducts that are intensely colored but metal-free. Trust ICP-MS data, not your eyes.

Q4: Why not just crystallize the product?

A: Crystallization is a "Polishing" step, not a "Removal" step. Because the metal coordinates to the pyridine/piperidine, it often co-crystallizes or becomes occluded in the crystal lattice.

  • Strategy: Perform the scavenger treatment on the mother liquor before the final crystallization.

Comparative Data: Scavenger Efficiency

Efficiency of Pd removal from a basic heterocycle (Initial Pd: 1200 ppm).

Scavenger TypeFunctional GroupMechanismResidual Pd (ppm)API Recovery (%)
Si-Thiol PropylthiolSoft-Soft Interaction< 5 > 98
Si-DMT DimercaptotriazineChelation (N, S donor)< 5 > 95
Si-Thiourea ThioureaCoordination15> 98
Activated Carbon CarbonAdsorption (Pore filling)15085 (High Loss)
Crystallization N/AExclusion40090

References

  • ICH Q3D(R2): Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[2] [Link]

  • Removal of Palladium from Pharmaceutical Intermediates. Biotage Application Note, 2023. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development, 2023. [Link]

  • Amine Basicity Trends and Coordination. Master Organic Chemistry, 2017. [Link]

Sources

Technical Support Center: Chiral Resolution of 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Enantioseparation of 4-Bromo-2-(piperidin-2-yl)pyridine via Chiral HPLC[1]

Executive Summary & Molecule Analysis

You are attempting to resolve the enantiomers of This compound . Before proceeding with method development, we must analyze the "personality" of your molecule to select the correct stationary phase and mobile phase conditions.

  • Chromophore: The bromopyridine moiety provides excellent UV absorption (typically 250–260 nm), eliminating the need for derivatization solely for detection purposes.

  • Basicity (Critical Factor): The molecule contains a secondary amine (piperidine) and a pyridine nitrogen. It is strongly basic.

  • Challenge: Basic amines interact avidly with residual silanols on the silica support of chiral columns, leading to severe peak tailing and loss of resolution.

  • Solution: You must use a basic additive in your mobile phase to suppress ionization and block silanol sites.[1]

Module 1: Method Development Protocol

Do not rely on trial and error. Follow this systematic screening protocol designed for basic nitrogenous heterocycles.

Phase 1: Column Selection (The "Golden" Standards)

For piperidine-pyridine analogs, polysaccharide-based stationary phases have the highest success rate.[1]

PriorityColumn NameSelector ChemistryWhy?
1 (Primary) Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)The "workhorse" for basic amines.[1] The amylose backbone often forms inclusion complexes with piperidine rings better than cellulose.
2 (Secondary) Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity.[1] If AD fails, OD often works due to different cavity shapes.[1]
3 (Alternative) Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase.[1] Excellent for "sticky" bases due to different electronic interactions (chlorinated selector).[1]

> Note: "H" denotes coated phases (Standard).[1] "I" denotes immobilized phases (Robust).[1] If you plan to use aggressive solvents like DCM or THF to solubilize your sample, you MUST use the Immobilized (I-series) columns.[1]

Phase 2: Mobile Phase Optimization

We will use Normal Phase (NP) as the primary mode.[1] It generally offers higher theoretical plates for this class of compounds than Reversed Phase.[1]

Standard Screening Conditions:

  • Mobile Phase A: n-Hexane (or n-Heptane)[1]

  • Mobile Phase B: Ethanol (EtOH) or Isopropyl Alcohol (IPA)

  • Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA).[1] Concentration: 0.1% v/v. [1]

The Screening Matrix:

ExperimentColumnMobile Phase CompositionFlow RateTemp
Exp 1 Chiralpak AD-HHexane / EtOH / DEA (90 : 10 : 0.[1]1)1.0 mL/min25°C
Exp 2 Chiralpak AD-HHexane / IPA / DEA (90 : 10 : 0.[1]1)1.0 mL/min25°C
Exp 3 Chiralcel OD-HHexane / EtOH / DEA (90 : 10 : 0.[1]1)1.0 mL/min25°C
Exp 4 Chiralcel OD-HHexane / IPA / DEA (90 : 10 : 0.[1]1)1.0 mL/min25°C
Phase 3: Sample Preparation
  • Solvent: Dissolve the sample in the mobile phase (e.g., Hexane/EtOH).

  • Concentration: 0.5 – 1.0 mg/mL.[1]

  • Filtration: 0.45 µm PTFE filter (Mandatory to prevent column head blockage).[1]

Module 2: Troubleshooting Guide (The "Help Desk")

Ticket #001: "My peaks are tailing severely (Asymmetry > 1.5)."

Root Cause: Residual silanols on the silica surface are interacting with the piperidine nitrogen.[1] Corrective Action:

  • Increase Additive: Increase DEA/TEA concentration from 0.1% to 0.2% or 0.3%.

  • Switch Additive: Switch to Ethylenediamine (EDA) . EDA is a stronger base and a bidentate ligand that effectively "caps" silanols.[1] Warning: EDA is less volatile than DEA; ensure extended drying if collecting fractions.[1]

  • Temperature: Lower the temperature to 15-20°C. While counter-intuitive (usually heat improves mass transfer), for chiral recognition, lower temperature often increases the separation factor (

    
    ), which can mask the tailing by pulling peaks apart.
    
Ticket #002: "I have two peaks, but baseline resolution is not achieved ( )."

Root Cause: The chiral recognition mechanism is too weak in the current solvent system. Corrective Action:

  • Reduce Polarity: Change the ratio to 95:5 or 98:2 (Hexane:Alcohol). Lowering the alcohol content increases the retention factor (

    
    ), giving the chiral selector more time to interact with the enantiomers.
    
  • Switch Alcohol: If using EtOH, switch to IPA. IPA is bulkier and often enhances enantioselectivity on Amylose columns (AD-H) by altering the solvation of the chiral cavity.[1]

Ticket #003: "The retention times are shifting between injections."

Root Cause: Mobile phase composition change due to evaporation or incomplete column equilibration.[1] Corrective Action:

  • Check Volatility: Hexane/Ethanol mixtures are volatile.[1] Ensure your solvent bottles are capped properly.[1]

  • Equilibration: Basic additives take longer to equilibrate on silica surfaces.[1] Flush the column for at least 30–60 minutes at 1.0 mL/min before the first injection.

Module 3: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This flow explains the logical steps to take based on your initial screening results.

ChiralMethodDev Start Start: this compound Screen1 Screen AD-H & OD-H (Hex/EtOH/DEA 90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 1.5 Method Validated CheckRes->Success Good Separation Tailing Rs > 1.5 but Tailing CheckRes->Tailing Asymmetry > 1.5 NoSep No Separation (Rs < 1.0) CheckRes->NoSep Co-elution FixTailing Action: Switch DEA to EDA or Increase DEA to 0.2% Tailing->FixTailing FixSep Action: Switch Alcohol (EtOH -> IPA) or Reduce % Alcohol NoSep->FixSep FixTailing->Success FixSep->CheckRes SwitchCol Action: Switch to Chiralpak IC (Chlorinated Selector) FixSep->SwitchCol If IPA fails

Caption: Decision tree for optimizing chiral resolution of basic piperidine derivatives.

Diagram 2: Mechanism of Interaction

Understanding why we use specific additives.[1]

InteractionMech Silanol Residual Silanol (Si-OH) (Acidic Site) Analyte Piperidine Amine (Basic Analyte) Analyte->Silanol Causes Tailing (Prevented by Additive) Selector Chiral Selector (Amylose Carbamate) Analyte->Selector Chiral Recognition (H-Bonding/Steric) Additive DEA / TEA (Sacrificial Base) Additive->Silanol Blocks/Caps

Caption: The "Sacrificial Base" mechanism: DEA blocks acidic silanols, allowing the analyte to interact purely with the chiral selector.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 100% Acetonitrile? A: Yes, but only on Immobilized columns (Chiralpak IA, IB, IC) or specifically designated "Polar Organic" modes for coated columns. If using a coated AD-H column, you must carefully transition solvents (Hexane -> Ethanol -> Methanol/Acetonitrile) to avoid crashing the phase.[1] For this molecule, 100% ACN with 0.1% DEA/TEA is a valid backup strategy (Polar Organic Mode) if Normal Phase fails.[1]

Q: The pressure is high.[1] Can I use a higher flow rate? A: Standard analytical flow is 1.0 mL/min for 4.6mm ID columns.[1] Do not exceed 300 bar (approx 4300 psi).[1][2][3] High flow rates can actually decrease chiral resolution because the mass transfer kinetics in chiral chromatography are slower than in standard silica chromatography.[1]

Q: Do I need to derivatize the piperidine? A: Generally, no. The bromopyridine group is a sufficient chromophore.[1] Derivatization (e.g., with Tosyl chloride or CBz) is only recommended if the free amine cannot be resolved due to extreme peak broadening that additives cannot fix.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H.[1] (Guidelines for basic additives and solvent compatibility). [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for basic amines and polysaccharide phases). [Link]

  • ResearchGate. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. (Specific analog separation using Chiralpak AD-H and DEA). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Predicted LC-MS/MS Fragmentation of 4-Bromo-2-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

We will explore the theoretical underpinnings of the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID), propose primary fragmentation pathways, and compare these predictions with a structural isomer to highlight the subtleties of mass spectrometric analysis. Furthermore, a comprehensive, step-by-step experimental protocol is provided to enable empirical verification of these predictions.

Part 1: Foundational Principles of Fragmentation

Understanding the fragmentation of 4-Bromo-2-(piperidin-2-yl)pyridine requires an appreciation of the distinct characteristics of its three key structural components: the bromine atom, the pyridine ring, and the piperidine ring.

Ionization and the Characteristic Bromine Isotopic Signature

In a typical LC-MS workflow for a molecule containing basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice.[1] The two nitrogen atoms in this compound (one on the pyridine ring, one on the piperidine ring) are readily protonated, yielding a strong protonated molecule signal, [M+H]⁺.

A crucial diagnostic feature in the mass spectrum will be the isotopic pattern conferred by the bromine atom.[2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for every bromine-containing ion, where the [M+H]⁺ peak is accompanied by an [M+2+H]⁺ peak of nearly identical intensity.[3] This signature is a powerful tool for rapidly identifying bromine-containing compounds in a complex mixture.[4][5]

  • Calculated [M+H]⁺ for C₁₀H₁₃⁷⁹BrN₂: m/z 241.0395

  • Calculated [M+H]⁺ for C₁₀H₁₃⁸¹BrN₂: m/z 243.0374

Fragmentation of the Piperidine Moiety

The fragmentation of the piperidine ring is well-documented and typically proceeds through several key pathways, especially when initiated by a charge on the nitrogen atom.[1][6]

  • α-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines.[7] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. In this molecule, cleavage can occur at the C2-C3 bond or the C2-C1' bond (connecting to the pyridine ring). The most significant α-cleavage is expected to be the scission of the bond to the pyridine ring, leading to the formation of a stable bromo-pyridine fragment and a piperidinyl radical, or vice-versa.

  • Ring Fission/Opening: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1] This often follows initial hydrogen rearrangement.

  • Substituent-Driven Fragmentation: The fragmentation is heavily influenced by the large bromo-pyridine substituent. The bond connecting the two ring systems is a likely point of cleavage.[1]

Fragmentation of the Bromo-Pyridine Moiety

The aromatic pyridine ring is relatively stable. However, the presence of the bromine atom provides a key fragmentation site. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[2] Therefore, the neutral loss of a bromine radical (Br•) or hydrogen bromide (HBr) from the precursor or fragment ions is highly probable. The resulting pyridyl-piperidinyl ion would be a significant diagnostic peak.[8]

Part 2: Predicted Fragmentation Pathway of this compound

Based on the principles outlined above, we can propose a detailed fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 241.0/243.0) under CID conditions.

The primary fragmentation events are expected to involve the piperidine ring and the C-Br bond. The proton is likely to reside on the more basic piperidine nitrogen, driving the initial fragmentation steps.

Proposed Major Fragmentation Pathways:

  • Loss of the Piperidine Ring (via α-cleavage): Cleavage of the bond between the pyridine C2 and piperidine C2' carbons. This would result in a fragment corresponding to the protonated 4-bromopyridine.

  • Piperidine Ring Opening: A common pathway for piperidine derivatives involves the neutral loss of ethene (C₂H₄) or propene (C₃H₆) through ring-opening and rearrangement mechanisms.

  • Loss of Hydrogen Bromide (HBr): A rearrangement reaction could lead to the elimination of HBr as a neutral loss from the precursor ion.

  • Loss of Bromine Radical (Br•): While less common in ESI than in Electron Ionization (EI), the loss of a bromine radical from the molecular ion is possible, especially at higher collision energies.

Below is a diagram illustrating the most probable fragmentation pathways.

G cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragment Precursor [M+H]⁺ This compound m/z 241.0 / 243.0 Frag1 [M+H - C₅H₁₀N]⁺ 4-Bromopyridine Cation m/z 158.0 / 160.0 Precursor->Frag1 - C₅H₁₀N• (84 u) Frag2 [M+H - HBr]⁺ C₁₀H₁₃N₂⁺ m/z 161.1 Precursor->Frag2 - HBr (80 u) Frag3 [M+H - C₃H₆]⁺ Ring Opening Product m/z 199.0 / 201.0 Precursor->Frag3 - C₃H₆ (42 u) Frag4 [Frag2 - NH₃]⁺ C₁₀H₁₀N⁺ m/z 144.1 Frag2->Frag4 - NH₃ (17 u)

Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.

Part 3: Comparative Analysis with a Structural Isomer

To better understand the fragmentation and demonstrate the specificity of LC-MS/MS, we will compare the predicted fragmentation of our target compound with a positional isomer: 3-Bromo-2-(piperidin-2-yl)pyridine .

The precursor ions will have identical m/z values. While many of the fragmentation pathways originating from the piperidine ring will be similar, the electronic environment of the pyridine ring is different, which may influence the relative abundance of certain fragments. For instance, the stability of the fragment resulting from the loss of the piperidine ring ([M+H - C₅H₁₀N]⁺) may differ slightly, potentially altering its intensity in the MS/MS spectrum. However, the major diagnostic fragments are expected to be largely conserved.

The true power of LC-MS lies in the chromatographic separation. These two isomers will almost certainly have different retention times on a standard reversed-phase HPLC column, allowing for their unambiguous differentiation even before MS/MS analysis.

Table 1: Predicted Major Product Ions for Structural Isomers

Predicted Fragment IonProposed StructureThis compound (m/z)3-Bromo-2-(piperidin-2-yl)pyridine (m/z)Notes
[M+H]⁺Precursor Ion241.0 / 243.0241.0 / 243.0The parent ion, showing the characteristic 1:1 bromine isotopic pattern.
[M+H - HBr]⁺Dehydrohalogenated Precursor161.1161.1Loss of HBr is a common pathway for both isomers.
[M+H - C₃H₆]⁺Piperidine Ring Opening Product199.0 / 201.0199.0 / 201.0A likely fragmentation originating from the piperidine moiety.
[M+H - C₅H₁₀N]⁺Bromopyridine Cation158.0 / 160.0158.0 / 160.0Cleavage of the bond between the two rings. Relative intensity may vary.

Part 4: Experimental Protocol for Verification

This section provides a detailed protocol for acquiring LC-MS/MS data to verify the predicted fragmentation patterns. This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.[1]

Sample and Reagent Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

LC-MS/MS System Parameters

Table 2: Suggested LC-MS/MS Method Parameters

ParameterSettingRationale
LC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard column for good separation of small molecules.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume2 µLA typical volume to avoid column overloading.
Column Temp40 °CEnsures reproducible retention times.
Gradient5% B to 95% B over 5 min, hold for 2 minA standard gradient to elute compounds of moderate polarity.
MS System
Ionization ModeESI PositiveThe basic nitrogen atoms are readily protonated.[1]
Capillary Voltage3.5 kVTypical voltage for stable spray in ESI.
Gas Temp325 °CTo aid in desolvation of the ESI droplets.[9]
Gas Flow8 L/minTo aid in desolvation of the ESI droplets.
MS1 Scan Rangem/z 100 - 400To detect the precursor ion.
MS/MS
Precursor Ionsm/z 241.0 and 243.0Targeting both isotopic peaks for fragmentation.
Collision EnergyRamped 10-40 eVRamping collision energy ensures capture of both low-energy (stable) and high-energy fragments.
Product Ion Scanm/z 50 - 250To detect all significant product ions.
Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B LC Separation (C18 Reversed-Phase) A->B C Ionization (ESI Positive Mode) B->C D Full Scan MS (Detect m/z 241/243) C->D E Precursor Isolation (Quadrupole 1) D->E F Fragmentation (Collision Cell - CID) E->F G Product Ion Analysis (Quadrupole 2 / TOF) F->G H Data Interpretation G->H

Caption: A typical workflow for the structural elucidation of a small molecule by LC-MS/MS.

Conclusion

The structural elucidation of novel or uncharacterized compounds is a cornerstone of chemical and pharmaceutical research. While empirical data remains the gold standard, a deep, theory-based predictive analysis provides a powerful framework for experimental design and data interpretation.

For this compound, the key identifiers in an LC-MS/MS analysis will be:

  • A chromatographic peak corresponding to the compound.

  • A precursor ion signal in the mass spectrum at m/z 241.0/243.0, exhibiting the characteristic ~1:1 isotopic signature of a bromine-containing molecule.

  • A product ion spectrum featuring characteristic losses, most notably a neutral loss of HBr (to m/z 161.1) and fragments related to the cleavage of the piperidine ring.

By using the provided experimental protocol, researchers can efficiently generate high-quality data to confirm or refine these predictions, leading to confident structural assignment.

References

  • Benchchem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Application Notes.
  • Benchchem. "Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • Benchchem. "Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide.
  • Dias, H. J., et al. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS." Journal of Mass Spectrometry.
  • NIST. "4-Bromopyridine - NIST WebBook." Available at: [Link]

  • University of Arizona. "Mass Spectrometry: Fragmentation.
  • ResearchGate. "LCMS-guided detection of halogenated natural compounds." Available at: [Link]

  • Bourguet-Kondracki, M. L., et al. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi." Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. "Basics of LC/MS.
  • Dias, H. J., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Structural Benchmarking of 4-Bromo-2-Substituted Pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes arena of fragment-based drug discovery (FBDD), 4-bromo-2-substituted pyridines are not merely intermediates; they are bifunctional scaffolds that dictate solid-state stability and solubility.

This guide objectively compares the crystallographic performance of 2-amino-4-bromopyridine (4-Br-2-AP) complexes against 2-methyl-4-bromopyridine (4-Br-2-Pic) analogues. While both scaffolds offer the 4-position bromine as a handle for Suzuki-Miyaura cross-coupling, their solid-state behaviors diverge radically due to the 2-substituent.

Key Takeaway:

  • Choose 4-Br-2-AP when designing co-crystals requiring robust hydrogen-bond networks (supramolecular synthons).

  • Choose 4-Br-2-Pic when isolating discrete metal complexes where steric bulk is required to prevent oligomerization.

Comparative Structural Analysis

The Competitors

We analyze the structural determinants of two primary variants complexed with transition metals (typically Cu(II) or Zn(II)) or in co-crystal forms.

FeatureCandidate A: 4-Br-2-AP Candidate B: 4-Br-2-Pic
Structure 2-Amino-4-bromopyridine2-Methyl-4-bromopyridine
2-Substituent Role H-bond Donor/Acceptor (Electronic)Steric Blocker (Kinetic)
4-Br Role

-hole donor (Halogen Bonding)

-hole donor (Halogen Bonding)
Coordination Mode Monodentate (N-ring) or BridgingMonodentate (N-ring) only
Primary Utility Crystal Engineering / Co-crystalsDiscrete Catalyst Precursors
Critical Structural Metrics
A. The "Sigma-Hole" Interaction (Halogen Bonding)

The defining feature of these complexes is the activation of the bromine atom. In the crystal lattice, the electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (


-hole) on the bromine.
  • 4-Br-2-AP: The amino group injects electron density into the ring, slightly diminishing the

    
    -hole strength compared to the methyl variant. However, it compensates by forming robust 
    
    
    
    hydrogen-bond dimers.
  • 4-Br-2-Pic: Lacks the amino donor. The Br atom becomes the primary directional force, often forming linear

    
     or 
    
    
    
    halogen bonds with distances 2–5% shorter than the sum of van der Waals radii.
B. Metal Coordination Geometry

When complexed with Cu(II) halides:

  • 4-Br-2-AP tends to form polymeric chains . The exocyclic amine can hydrogen bond to halides on adjacent metal centers (

    
    ), stabilizing infinite 1D ribbons.
    
  • 4-Br-2-Pic typically yields discrete monomers or dimers . The steric bulk of the 2-methyl group creates a "fence," preventing the close approach of neighboring ligands required for polymerization.

Experimental Data: Crystallographic Benchmarks

The following data summarizes typical ranges observed in Cambridge Structural Database (CSD) entries for these classes of compounds.

Table 1: Comparative Crystallographic Parameters (Cu(II) Complexes)

Parameter4-Br-2-AP Complex (Polymeric)4-Br-2-Pic Complex (Discrete)Interpretation
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicLower symmetry in AP due to H-bond networks.
Space Group

or


or

Pic often packs more efficiently without H-bonds.
M–N Bond Length 1.98 – 2.02 Å2.03 – 2.06 ÅMethyl steric clash lengthens the coordinate bond.
C–Br

Y Distance
3.35 – 3.45 Å3.25 – 3.35 ÅStronger halogen bonding in the Methyl variant.
Packing Efficiency 68 – 72%70 – 74%Discrete complexes (Pic) often pack denser.

Note: Data ranges derived from aggregate trends in halopyridine coordination chemistry [1][2].

Detailed Experimental Protocols

To ensure reproducibility, we utilize a Layering Diffusion Method which yields X-ray quality single crystals superior to rapid evaporation.

Protocol: Synthesis of [Cu(4-Br-2-AP)2Cl2]

Objective: Grow single crystals suitable for SC-XRD.

  • Precursor Preparation: Dissolve CuCl

    
     2H
    
    
    
    O (0.5 mmol) in 5 mL of methanol (Solution A).
  • Ligand Preparation: Dissolve 4-bromo-2-aminopyridine (1.0 mmol) in 5 mL of methanol (Solution B).

  • Layering (The Critical Step):

    • Place 2 mL of Solution A in a narrow test tube.

    • Carefully add a buffer layer of pure solvent (1:1 MeOH/EtOH, 1 mL) to prevent immediate mixing.

    • Gently layer 2 mL of Solution B on top.

  • Crystallization: Seal with Parafilm (poke 1 small hole). Store at 4°C in a vibration-free zone.

  • Harvest: Blue/Green block crystals appear after 3–5 days.

  • Validation: Check phase purity via Powder X-Ray Diffraction (PXRD) before single-crystal selection.

Visualization of Structural Logic[2]

The following diagrams illustrate the decision-making process for ligand selection and the resulting supramolecular architectures.

Diagram 1: Ligand Selection Decision Matrix

LigandSelection start Target: 4-Bromo-Pyridine Complex decision Primary Structural Goal? start->decision path_A Robust H-Bond Network (Supramolecular Polymer) decision->path_A Lattice Stability path_B Discrete Molecular Unit (Catalytic Center) decision->path_B Solubility/Activity ligand_A Select: 4-Bromo-2-Aminopyridine (H-Bond Donor) path_A->ligand_A ligand_B Select: 4-Bromo-2-Methylpyridine (Steric Blocker) path_B->ligand_B outcome_A Outcome: 1D Ribbons / Sheets Stabilized by N-H...Cl ligand_A->outcome_A outcome_B Outcome: Isolated Monomers Stabilized by Halogen Bonds ligand_B->outcome_B

Caption: Decision tree for selecting the appropriate 2-substituted scaffold based on desired solid-state architecture.

Diagram 2: Competitive Interactions in the Lattice

Interactions center Metal Center (Cu/Zn) ligand 4-Bromo-2-Substituted Pyridine ligand->center Coordination (M-N) sub_2 2-Position (Amino/Methyl) ligand->sub_2 sub_4 4-Position (Bromine) ligand->sub_4 neighbor Neighboring Molecule/Anion sub_2->neighbor H-Bond / Steric Repulsion sub_4->neighbor Halogen Bond

Caption: Interaction map showing the dual influence of the 2-substituent (steric/H-bond) and the 4-substituent (Halogen bond) on lattice neighbors.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine. Retrieved from

  • Saccone, M., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346455, 4-Amino-2-bromopyridine. Retrieved from

  • Greb, L., et al. (2021).[2][3] One Dimensional Halogen Bond Design: Br···N versus I.[2][4] Royal Society of Chemistry. Retrieved from

Sources

Optimizing the Metabolic Stability of Piperidinyl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl pyridine scaffold is a privileged pharmacophore in drug discovery, widely used in GPCR ligands (e.g., GPR119 agonists, H3 antagonists) and kinase inhibitors. However, its utility is frequently compromised by rapid oxidative metabolism, leading to high intrinsic clearance (


) and poor oral bioavailability.

This guide analyzes the metabolic liabilities of this scaffold and compares it against structurally optimized alternatives. By synthesizing data from microsomal stability assays and Structure-Activity Relationship (SAR) studies, we provide an evidence-based roadmap for medicinal chemists to transition from high-clearance hits to metabolically stable leads.

Part 1: The Metabolic Challenge

The Mechanism of Instability

The primary failure mode for piperidinyl pyridines is Cytochrome P450 (CYP)-mediated oxidation . The scaffold presents two distinct "soft spots" that drive rapid clearance:

  • 
    -Carbon Hydroxylation (Piperidine):  The electron-rich nitrogen of the piperidine ring facilitates oxidation at the adjacent 
    
    
    
    -carbons (C2/C6). This leads to the formation of an unstable carbinolamine intermediate, which collapses into a lactam or results in ring opening (N-dealkylation).
  • N-Oxidation (Pyridine): While less dominant than piperidine oxidation, the pyridine nitrogen can undergo direct N-oxidation, particularly if the ring is electron-rich.

Visualizing the Metabolic Pathway

The following diagram illustrates the degradation cascade of a generic piperidinyl pyridine scaffold.

MetabolicPathway Parent Parent Scaffold (Piperidinyl Pyridine) CYP CYP450 (3A4 / 2D6) Parent->CYP Substrate Binding AlphaOx Intermediate: $alpha$-Hydroxy Piperidine CYP->AlphaOx Major Pathway (Oxidation at C2/C6) PyridineOx Metabolite C: Pyridine N-Oxide CYP->PyridineOx Minor Pathway (Direct N-Oxidation) Lactam Metabolite A: Piperidin-2-one (Lactam) AlphaOx->Lactam Oxidation RingOpen Metabolite B: Ring Opened (N-Dealkylation) AlphaOx->RingOpen Hydrolysis

Figure 1: Primary metabolic pathways for piperidinyl pyridine scaffolds. The


-carbon oxidation is typically the rate-limiting step for clearance.

Part 2: Comparative Analysis of Scaffolds

This section compares the baseline scaffold against three proven optimization strategies: Fluorination , Bioisosteric Replacement (Morpholine) , and Bridged Systems .

Comparative Data Table

The data below represents typical SAR trends observed in Human Liver Microsomes (HLM) for this chemotype.

Scaffold VariantStructural ModificationHLM

(min)

(

L/min/mg)
Metabolic LiabilityKey Advantage
Baseline Unsubstituted Piperidinyl Pyridine< 10 > 50 (High) Rapid

-C oxidation; N-oxidation.
High potency; synthetic ease.
Alternative A 4-Fluoro / 3,3-Difluoro Piperidine 30 - 60 15 - 30 (Mod) Fluorine blocks metabolic attack; lowers

.
Retains steric bulk; improves lipophilicity profile.
Alternative B Morpholinyl Pyridine > 60 < 10 (Low) Oxygen reduces N-basicity; removes two

-C sites.
Excellent stability; improved solubility.[1]
Alternative C Bridged (e.g., 8-azabicyclo[3.2.1]octane) 45 - 90 10 - 20 (Low) Steric bulk prevents enzyme access to

-carbons.
Rigidifies conformation (entropy benefit); high stability.
Deep Dive: Why Alternatives Outperform
Alternative A: Fluorination (The "Blocker" Strategy)

Replacing hydrogen atoms with fluorine at the C3 or C4 positions of the piperidine ring serves two purposes:[2]

  • Steric/Electronic Blocking: The C-F bond is stronger and non-oxidizable. Placing it near the nitrogen lowers the

    
     of the amine (via inductive electron withdrawal), making the nitrogen less attractive to CYP enzymes (which prefer basic amines).
    
  • Lipophilicity Modulation: While fluorine is lipophilic, it prevents the formation of the high-energy radical intermediate required for oxidation.

Alternative B: Morpholine (The Bioisostere Strategy)

Replacing the piperidine with morpholine is a classic medicinal chemistry move. The ether oxygen is electron-withdrawing, significantly lowering the basicity of the nitrogen (approx. 2-3 log units). This reduces the molecule's affinity for the CYP heme center.

  • Trade-off: Morpholine is less lipophilic, which may reduce potency if the target binding pocket is hydrophobic.

Alternative C: Bridged Systems (The Steric Shield Strategy)

Using bridged bicyclic systems (like tropane derivatives) physically blocks the CYP enzyme from accessing the


-carbons. The rigid structure also reduces the entropic penalty of binding, potentially improving potency while solving the stability issue.

Part 3: Experimental Protocol (Microsomal Stability)

To validate these structural changes, a robust Microsomal Stability Assay is required. This protocol uses a self-validating design with internal controls.

Assay Workflow Diagram

AssayWorkflow Prep Step 1: Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) PreInc Step 2: Pre-Incubation 10 min @ 37°C (Equilibration) Prep->PreInc Start Step 3: Initiation Add NADPH Regenerating System PreInc->Start Sampling Step 4: Time-Course Sampling 0, 5, 15, 30, 60 min Start->Sampling Stop Step 5: Quenching Add Ice-Cold ACN + Internal Std (IS) Sampling->Stop Analysis Step 6: Analysis Centrifuge -> LC-MS/MS -> Calc CLint Stop->Analysis

Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.

Detailed Methodology

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (Final conc: 0.5 mg/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).

Protocol Steps:

  • Pre-Incubation: Mix 30

    
    L of test compound (1 
    
    
    
    M final in phosphate buffer, pH 7.4) with microsomes.[3][4][5][6][7][8][9] Incubate at 37°C for 10 min to allow protein binding equilibrium.
  • Initiation: Add 15

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
    • Control A (Negative): Add buffer instead of NADPH to a parallel set (checks for chemical instability).

    • Control B (Positive): Run Verapamil or Testosterone (high clearance standards) in parallel.

  • Sampling: At

    
     min, remove aliquots and immediately dispense into plates containing ice-cold Quench Solution.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. time.
    

Calculation: The slope of the linear regression (


) determines the half-life:



References

  • Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.[3]

  • Lladó, N., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm.

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[10]

  • Yeung, K.S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[9] Bioorganic & Medicinal Chemistry Letters.

  • Newman, A.H., et al. (2020). "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability." European Journal of Medicinal Chemistry.

Sources

The Crucial Lens of Kinase Selectivity: A Comparative Guide to Profiling 4-Bromo-2-(piperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, particularly in oncology and inflammatory diseases, protein kinases have emerged as pivotal targets.[1][2] Their role as key regulators of cellular signaling pathways makes them a focal point for therapeutic intervention.[1][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous and early-stage kinase selectivity profiling is not just a regulatory checkbox but a cornerstone of rational drug design.[6][7]

This guide provides a comprehensive comparison of methodologies for kinase selectivity profiling, using the promising 4-Bromo-2-(piperidin-2-yl)pyridine scaffold as a representative example of a novel kinase inhibitor candidate. While extensive public data on this specific derivative class is limited, the principles and protocols discussed herein are universally applicable for researchers, scientists, and drug development professionals seeking to characterize the selectivity of their own small-molecule inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to provide a field-proven perspective on this critical aspect of drug discovery.

The Kinase Inhibition Landscape: Biochemical vs. Cellular Assays

The initial assessment of a compound's kinase inhibitory activity and selectivity is typically performed using biochemical assays. These in vitro assays measure the direct interaction of an inhibitor with purified, often recombinant, kinase enzymes.[8][9] They are instrumental for initial hit identification and for understanding the fundamental properties of a compound's interaction with its target.[4]

However, a potent inhibitor in a biochemical assay may not translate to effective target modulation in a cellular context.[4] Cellular assays provide a more physiologically relevant environment, accounting for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[4] A significant discrepancy between biochemical and cellular potency can indicate issues with a compound's drug-like properties.[4] Therefore, a multi-faceted approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of a kinase inhibitor's profile.

A Comparative Overview of Kinase Profiling Platforms
Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays
Radiometric Assays (e.g., HotSpot™, 33PanQinase™)Measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8]Gold standard for direct measurement of catalytic activity, high sensitivity, avoids interference from fluorescent compounds.[8]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET, FP)Detect the product of the kinase reaction or inhibitor binding using fluorescence resonance energy transfer or fluorescence polarization.[1]High-throughput, non-radioactive, amenable to automation.[10]Susceptible to interference from fluorescent compounds, indirect measurement of activity.
Luminescence-Based Assays (e.g., ADP-Glo™)Quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]High sensitivity, broad dynamic range, suitable for low ATP concentrations.[10]Indirect measurement, potential for luciferase inhibition by test compounds.
Cellular Assays
Target Engagement Assays (e.g., NanoBRET™)Measure the binding of a compound to its target kinase within living cells.[4]Provides direct evidence of target binding in a physiological context.Does not directly measure inhibition of kinase activity.
Phosphorylation Assays (e.g., Western Blot, ELISA)Detect changes in the phosphorylation status of a kinase's substrate in response to inhibitor treatment.[4]Directly measures the functional consequence of kinase inhibition in a cellular pathway.Can be lower throughput, antibody-dependent.
Cell Proliferation/Viability Assays (e.g., MTT)Assess the impact of kinase inhibition on cell growth and survival.[4][11]Provides a functional readout of the compound's overall effect on cellular processes.Not target-specific, can be influenced by off-target effects.

Experimental Protocol: A Representative Biochemical Kinase Selectivity Screen

The following protocol outlines a typical workflow for determining the IC50 values of a this compound derivative against a panel of kinases using a luminescence-based assay like ADP-Glo™.

Objective: To determine the concentration-dependent inhibition of a panel of protein kinases by a test compound and calculate the IC50 value for each kinase.

Materials:

  • Test Compound (e.g., a this compound derivative) dissolved in 100% DMSO.

  • Recombinant human protein kinases.

  • Kinase-specific peptide substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • For a standard IC50 determination, a 3-fold dilution series is common, covering a wide concentration range.[8]

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of a mixture of the kinase and its specific substrate to each well to initiate the pre-incubation.

    • Incubate the plate at room temperature for 15 minutes.[12]

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for each specific kinase to provide a sensitive measure of ATP-competitive inhibitors.[13][14]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate reader.

    • The data is typically expressed as the percentage of kinase activity remaining relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[12]

Visualizing Key Concepts in Kinase Profiling

A Representative Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation Inhibitor This compound Derivative Inhibitor->RAF Inhibition Gene Gene Expression TF->Gene Regulation

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

G Compound Test Compound (this compound derivative) Dilution Serial Dilution Compound->Dilution Assay Biochemical Kinase Assay (e.g., ADP-Glo) Dilution->Assay Data Data Acquisition (Luminescence) Assay->Data Analysis IC50 Determination Data->Analysis Profile Selectivity Profile Analysis->Profile

Caption: A streamlined workflow for determining the selectivity profile of a kinase inhibitor.

Structure-Activity Relationship (SAR) Logic

G cluster_sar Structure-Activity Relationship (SAR) cluster_modification Systematic Modification Scaffold Core Scaffold (e.g., 2-aminopyridine) Activity Biological Activity (Potency & Selectivity) Scaffold->Activity R1 R1 Group (e.g., 4-Bromo) R1->Activity R2 R2 Group (e.g., 2-piperidinyl) R2->Activity Mod_R1 Modify R1 Activity->Mod_R1 Iterative Design Mod_R2 Modify R2 Activity->Mod_R2 New_Activity New Activity Profile Mod_R1->New_Activity Mod_R2->New_Activity

Caption: The iterative process of SAR to optimize kinase inhibitor potency and selectivity.

Interpreting the Data: Beyond a Single IC50 Value

A kinase selectivity profile is more than just a list of IC50 values. The interpretation of this data requires a nuanced understanding of the kinome and the therapeutic context. A "selective" inhibitor is often not one that hits only a single kinase, but rather one that has a well-defined and narrow spectrum of activity that is consistent with the desired therapeutic effect while avoiding known liabilities.[7] For instance, some of the most successful kinase inhibitors are multi-targeted, hitting several kinases within a specific signaling pathway.[7]

The structure-activity relationship (SAR) of the this compound scaffold is a key area for future investigation. The bromine atom at the 4-position and the piperidinyl group at the 2-position are ripe for chemical modification.[15] Systematic changes to these positions and subsequent profiling against a broad kinase panel will be instrumental in developing potent and selective drug candidates from this chemical series.

Conclusion

The journey of a kinase inhibitor from a promising scaffold like this compound to a clinical candidate is a multi-parameter optimization problem. Kinase selectivity profiling is an indispensable tool in this process, providing critical data to guide medicinal chemistry efforts and mitigate the risk of off-target toxicities. By employing a combination of robust biochemical and cellular assays, researchers can build a comprehensive understanding of their compounds' activity and make data-driven decisions to advance the most promising candidates. The methodologies and principles outlined in this guide provide a solid foundation for any research program aimed at the discovery and development of novel kinase inhibitors.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Al-Gharabli, S., et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Mueller, D., et al. (2018, July 01). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • ResearchGate. IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays | Download Table. [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • PubMed. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. [Link]

  • PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

  • ResearchGate. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. [Link]

  • Howard, S., et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

  • PubMed. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. [Link]

  • ResearchGate. Kinase targets selected for the kinase profiling panel. The kinases are... [Link]

  • Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Biochemistry Journal. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • ACS Publications. Structure−Activity Relationship of 3-Substituted N-(Pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[1][3]cyclohepta[1,2-b]pyridin-11-ylidene)- piperidine Inhibitors of Farnesyl-Protein Transferase: Design and Synthesis of in Vivo Active Antitumor. [Link]

  • Biochemistry Journal. Structure-activity relationship of novel therapeutics in drug design. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • MDPI. (2022, November 02). Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. [Link]

  • Chemsrc. (2025, August 26). 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9. [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for 4-Bromopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of new functionalities to the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the arylation, vinylation, and alkylation of heteroaromatic systems, including 4-bromopyridine. This guide provides an in-depth, objective comparison of these two indispensable reactions, offering field-proven insights and experimental data to inform your synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids, esters)Organotin (Stannanes)
Toxicity Low toxicity of boron reagents.[1]High toxicity of organotin reagents and byproducts.[2][3]
Reaction Conditions Generally mild, requires a base.[1][4]Often requires higher temperatures, can be run under neutral conditions.
Functional Group Tolerance Good, but can be sensitive to base-labile groups.[1]Excellent, tolerant of a wide range of functional groups.[5][6]
Reagent Stability Boronic acids are generally stable and easy to handle.[1]Organostannanes are air and moisture stable.[2][5]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove completely from the product.[5][7][8]
Substrate Scope Very broad, including aryl, heteroaryl, vinyl, and alkyl groups.[1]Extremely broad, with very few limitations on the organic groups.[3]

Delving Deeper: Mechanistic and Practical Considerations

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][9][10][11] However, the nature of the organometallic reagent—organoboron versus organotin—gives rise to significant differences in their application and execution.

The Suzuki-Miyaura Coupling: The Green Choice

The Suzuki coupling has gained immense popularity due, in large part, to the low toxicity and environmental impact of its organoboron reagents.[1] Boronic acids and their esters are generally stable, crystalline solids that are easy to prepare and handle.[1]

A key mechanistic feature of the Suzuki coupling is the requirement of a base to activate the boronic acid, facilitating the transmetalation step.[1][4] This necessity for a base can sometimes be a limitation when working with substrates containing base-sensitive functional groups.[1]

For the functionalization of 4-bromopyridine, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[12] Careful selection of ligands, such as bulky, electron-rich phosphines (e.g., XPhos), can mitigate this issue and promote high reaction yields.[13][14]

Catalytic Cycle of the Suzuki Coupling

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (4-Bromopyridine) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Stille Coupling: The Robust Workhorse

The Stille reaction is renowned for its exceptional functional group tolerance and broad substrate scope.[3][6] Organostannanes are stable to air and moisture, and many are commercially available or readily synthesized.[2][10] A significant advantage of the Stille coupling is that it does not typically require a base, making it suitable for substrates with base-labile functionalities.[15]

However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[2][3][7][8] This can be a major concern, particularly in the context of pharmaceutical development where stringent purity requirements are in place.

In the context of 4-bromopyridine functionalization, Stille coupling can be particularly effective, especially when Suzuki coupling yields are suboptimal. For instance, in some cases, the Stille reaction has been shown to provide excellent yields for the coupling of pyridyl substrates where the Suzuki coupling was less efficient.[16][17][18]

Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (4-Bromopyridine) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-SnR'₃) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Product

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative experimental data for the Suzuki and Stille coupling of 4-bromopyridine with phenylboronic acid and phenyltributylstannane, respectively.

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki Pd(OAc)₂ (2)XPhos (6)K₃PO₄1,4-Dioxane1001891[16]
Stille Pd(OAc)₂ (5)XPhos (15)-DMSO1002490-94[16][17]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Representative Suzuki Coupling Protocol for 4-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine hydrochloride, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: 4-Bromopyridine·HCl, Arylboronic acid, Base, Catalyst, Ligand E Add Solid Reagents A->E B Dry Glassware C Assemble under Inert Gas B->C C->E D Degas Solvent F Add Degassed Solvent D->F E->F G Heat and Stir F->G H Monitor Reaction (TLC, LC-MS) G->H I Cool to Room Temperature H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer J->K L Concentrate K->L M Purify by Column Chromatography L->M

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Representative Stille Coupling Protocol for 4-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • XPhos (0.15 equiv)

  • Anhydrous, degassed DMSO

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed DMSO via syringe, followed by the organostannane.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and a saturated aqueous solution of KF to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Making the Right Choice

The choice between Suzuki and Stille coupling for the functionalization of 4-bromopyridine is a nuanced decision that depends on several factors.

  • For routine applications and in the early stages of drug discovery , the Suzuki coupling is often the preferred method due to its lower toxicity, ease of byproduct removal, and the wide availability of boronic acids.

  • When dealing with complex substrates containing base-sensitive functional groups or when Suzuki coupling fails to provide satisfactory results , the Stille coupling serves as an exceptionally robust and reliable alternative.[15] However, the toxicity of organotin reagents and the challenges associated with byproduct removal necessitate careful handling and purification procedures.

Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, coupled with empirical optimization, will enable researchers to effectively and efficiently synthesize the desired 4-substituted pyridine derivatives.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Boronic Acids. Angew. Chem. Int. Ed.2008 , 47, 4695-4698. [Link]

  • Heravi, M. M.; Hashemi, E.; Azimian, F. Recent developments of the Stille reaction as a revolutionized method in total synthesis. Tetrahedron2014 , 70, 7-21. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling in modern organic synthesis. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Adv. Synth. Catal.2004 , 346, 1553-1582. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

  • Stanetty, C.; Schnürch, M.; Mihovilovic, M. D. The Suzuki-Miyaura cross-coupling reaction in the chemistry of pyridine. Eur. J. Org. Chem.2012 , 2012, 4465-4482. [Link]

  • Shang, R.; Ji, D. S.; Chu, L.; Fu, Y.; Liu, L. Palladium-Catalyzed Decarbonylative C-C Coupling of Aroyl Chlorides with Organoboronic Acids. Angew. Chem. Int. Ed.2011 , 50, 4470-4473. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring predictable tuning of ligand steric effects. J. Am. Chem. Soc.2009 , 131, 6961-6963. [Link]

  • Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005 , 44, 674-688. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Piperidine Ring in Pyridine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategy of Bioisosterism

In the intricate process of drug discovery, the modification of a lead compound is a critical step toward optimizing its therapeutic profile. Bioisosterism, the strategy of exchanging one group of atoms for another with similar physical or chemical properties, is a cornerstone of this process.[1][2] This approach allows medicinal chemists to fine-tune a molecule's pharmacodynamic and pharmacokinetic properties, such as potency, selectivity, and metabolic stability, without drastically altering the core structure responsible for its biological activity.[3][4]

The piperidine ring, a saturated six-membered heterocycle, is a "privileged scaffold" frequently found in pharmaceuticals, particularly those also containing a pyridine ring.[5][6] Its prevalence is due to its ability to confer favorable properties, including a basic nitrogen atom for target interaction and a three-dimensional structure. However, the piperidine moiety is not without its liabilities. It can contribute to high lipophilicity, leading to poor solubility or off-target effects, and it can be a site of metabolic breakdown, often through oxidation by cytochrome P450 enzymes.[7][8] This guide provides a comparative analysis of common bioisosteric replacements for the piperidine ring in pyridine-based drugs, supported by experimental data and detailed protocols for their evaluation.

Core Concepts: Why Replace the Piperidine Ring?

The decision to replace a piperidine ring is driven by the need to overcome specific challenges in a drug development campaign. The primary motivations include:

  • Improving Metabolic Stability: The piperidine ring, especially at positions alpha to the nitrogen, can be a "soft spot" for metabolism. Replacing it with a less susceptible ring system can prolong the drug's half-life.[7][9]

  • Modulating Lipophilicity (LogP/LogD): High lipophilicity can lead to poor solubility, increased plasma protein binding, and potential toxicity. Smaller or more polar bioisosteres can reduce LogP, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11]

  • Altering Basicity (pKa): The basicity of the nitrogen atom is often crucial for binding to the target receptor. Bioisosteric replacement can subtly adjust the pKa to optimize this interaction while potentially reducing off-target effects, such as hERG channel inhibition.[10][12]

  • Enhancing Target Affinity and Selectivity: A more rigid or conformationally constrained bioisostere can lock the molecule into its bioactive conformation, leading to a more favorable interaction with the target protein and potentially increasing selectivity over related proteins.[13][14]

  • Exploring Novel Chemical Space: Replacing a common scaffold like piperidine opens up opportunities for new intellectual property and can lead to the discovery of compounds with unexpected and improved properties.[15]

Key Bioisosteric Replacements for Piperidine: A Comparative Look

Several saturated heterocyclic rings are commonly employed as bioisosteres for piperidine. Each offers a unique combination of size, conformation, and physicochemical properties.

Azetidine: The Smaller, More Polar Alternative

The four-membered azetidine ring is a popular replacement for piperidine. Its smaller size and reduced carbon count lead to a significant decrease in lipophilicity and an increase in aqueous solubility.[15][16] While maintaining a basic nitrogen, the strained ring system can alter the presentation of substituents and their interaction with the target.

  • Causality: Replacing a piperidine with an azetidine was shown to reduce lipophilicity and maintain favorable CNS properties in the development of certain agonists.[11] It was hypothesized that the smaller ring could still position key pharmacophoric elements in a similar orientation to the larger piperidine ring.[11]

Pyrrolidine: A Shift in Conformation and Flexibility

The five-membered pyrrolidine ring offers a subtle but significant change from piperidine. It has slightly lower lipophilicity and a similar pKa.[10][17] The key difference lies in its conformational flexibility; the pyrrolidine ring is more puckered and flexible than the rigid chair conformation of piperidine, which can be advantageous if the target requires a more adaptable ligand.[10]

Bicyclic and Spirocyclic Amines: The Rigid Approach

To improve potency and selectivity, medicinal chemists often turn to more rigid structures that limit conformational freedom.

  • Azabicycloalkanes (e.g., Tropanes, 2-Azabicyclo[2.2.2]octanes): These bridged systems lock the ring into a specific conformation. This rigidity can pre-organize the molecule for optimal binding, leading to a significant increase in potency.[18] They serve as valuable isosteres for both piperidine and pyridine.[18]

  • Azaspirocycles (e.g., 2-Azaspiro[3.3]heptane): These compounds, featuring two rings sharing a single carbon atom, have emerged as excellent piperidine mimics. They offer novel exit vectors for substituents while often improving metabolic stability and solubility.[19][20] For instance, replacing a piperidine with an aza-spirocycle was found to reduce the cardiotoxicity of a local anesthetic.[21] Studies have shown that 1-azaspiro[3.3]heptane, a newer generation bioisostere, has similar basicity and lipophilicity to piperidine but with improved metabolic stability.[22]

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of piperidine and its common bioisosteres, providing a quantitative basis for selection.

ScaffoldStructureRing SizeApprox. pKa[10][23]Approx. LogP[10][23]Key Features
Piperidine 6~11.2~0.84Privileged scaffold, rigid chair conformation.[10]
Azetidine 4~11.3~0.10Reduced lipophilicity, increased solubility, strained ring.[11][15]
Pyrrolidine 5~11.3~0.46Greater flexibility, slightly less lipophilic than piperidine.[10]
2-Azaspiro[3.3]heptane 4,4~11.3~1.2 (amide)Rigid, novel exit vectors, improved metabolic stability.[19][22]
1-Azaspiro[3.3]heptane 4,4~11.4~1.0 (amide)Similar basicity to piperidine, improved metabolic stability.[22]

Note: pKa and LogP values are for the parent, unsubstituted heterocycles or simple derivatives and can vary significantly with substitution.

Experimental Evaluation Workflow

A rigorous, self-validating experimental workflow is essential to confirm the advantages of a bioisosteric replacement.

Logical Workflow for Evaluating Piperidine Bioisosteres

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Data Analysis & Selection cluster_2 Phase 3: In Vivo Validation synthesis Synthesis of Piperidine Analog (Parent) & Bioisostere Analogs binding Target Binding Assay (e.g., Radioligand Binding) synthesis->binding Evaluate Affinity (Ki) functional Functional Assay (e.g., GPCR cAMP Assay) synthesis->functional Evaluate Potency (IC50/EC50) & Efficacy adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) synthesis->adme Assess Drug-like Properties analysis Comparative Analysis: - Potency vs. Parent - Selectivity - ADME Profile - Structure-Activity  Relationship (SAR) binding->analysis functional->analysis adme->analysis pk_study Pharmacokinetic (PK) Study in Animal Model (e.g., Rodent) analysis->pk_study Select Lead Candidate(s) with Improved Profile efficacy_study In Vivo Efficacy Study (Disease Model) pk_study->efficacy_study Confirm Exposure & Half-life

Caption: Workflow for the systematic evaluation of piperidine bioisosteres.

Experimental Protocols

Protocol 1: GPCR Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of test compounds for a G-Protein Coupled Receptor (GPCR).

Principle: This is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.[24]

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds and a known non-radiolabeled antagonist (for non-specific binding).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. A typical concentration range would be 10 µM to 0.1 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radiolabeled antagonist, 50 µL of radioligand solution, and 50 µL of cell membrane suspension. This is a critical control to measure binding to non-receptor components.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes.[25]

Principle: The test compound is incubated with liver microsomes (which are rich in cytochrome P450 enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of intrinsic clearance.[26][27]

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compound (1 mM stock in DMSO).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Acetonitrile with an internal standard (for protein precipitation).

  • LC-MS/MS system.

Procedure:

  • Incubation Preparation: In a 96-well plate, add phosphate buffer and the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Test Wells: Add the test compound (final concentration typically 1 µM) and immediately add the NADPH regenerating system to start the reaction.

    • Negative Control (No NADPH): For one time point (e.g., T=60 min), add the test compound but substitute the NADPH system with buffer. This validates that metabolism is NADPH-dependent.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is prepared by adding the stop solution before adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the initial linear portion of the curve (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (k / [microsomal protein concentration]) * 1000.

Conclusion and Future Perspectives

The bioisosteric replacement of the piperidine ring is a powerful and proven strategy in modern drug design.[2] By thoughtfully selecting smaller rings like azetidine, conformationally distinct rings like pyrrolidine, or rigid scaffolds like azaspirocycles, medicinal chemists can systematically address liabilities related to metabolism, lipophilicity, and target engagement.[10][11][19] The guide and protocols provided here offer a framework for the rational selection and rigorous evaluation of these replacements. As synthetic methodologies advance, providing access to an even greater diversity of saturated heterocycles, the "drug-like" properties of pyridine-based therapeutics will continue to be refined and improved.[11][18]

References

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. Preprint.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ChemRxiv.
  • Spirocyclic Piperidine Bioisostere. Enamine.
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Journal of Agricultural and Food Chemistry.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ChemRxiv.
  • Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. (2025).
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry.
  • Tools for GPCR drug discovery. (2011). Acta Pharmacologica Sinica.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Journal of Cell Science.
  • Metabolic Stability. (2021). Pharma Focus Asia.
  • Pharmacology of Antagonism of GPCR. (2022). Yakugaku Zasshi.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. (2025). ChemRxiv.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Pharmacological properties of natural piperidine derivatives.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). Jefferson Digital Commons.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). ChemMedChem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.